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Foundational

The Versatile Chiral Synthon: A Technical Guide to (R)-1-(4-Methoxyphenyl)butan-1-amine in Asymmetric Synthesis

Introduction: The Imperative of Chirality in Modern Chemistry In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular three-dimensional orientation—chirality—is not me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of molecular three-dimensional orientation—chirality—is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral amines, in particular, represent a cornerstone of asymmetric synthesis, serving as indispensable building blocks for a vast array of life-saving drugs and complex natural products. Their utility extends beyond their incorporation into final targets; they are also pivotal as resolving agents for racemic mixtures and as chiral auxiliaries to guide the stereochemical outcome of reactions.

This technical guide focuses on the strategic applications of a specific and highly valuable chiral amine, (R)-1-(4-Methoxyphenyl)butan-1-amine. We will delve into its role as a powerful tool for inducing stereoselectivity, exploring its application in diastereoselective synthesis and as a resolving agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon to achieve their synthetic goals with precision and efficiency. We will move beyond a simple recitation of protocols to an in-depth analysis of the principles governing its application, empowering the reader to not only replicate but also innovate.

Core Principles: Harnessing Chirality with (R)-1-(4-Methoxyphenyl)butan-1-amine

The effectiveness of (R)-1-(4-Methoxyphenyl)butan-1-amine in chiral synthesis stems from its inherent and stable stereocenter. This single point of chirality can be leveraged in two primary strategies:

  • Chiral Resolution: By reacting the enantiomerically pure amine with a racemic mixture of a chiral acid, two diastereomeric salts are formed. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent removal of the chiral amine liberates the enantiomerically enriched acid.

  • Chiral Auxiliary-Mediated Synthesis: The amine can be temporarily incorporated into a prochiral substrate to form a new chiral molecule. The steric and electronic properties of the methoxyphenylbutyl group then direct subsequent chemical transformations to occur on a specific face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity. Following the desired transformation, the auxiliary can be cleaved and recovered.

Synthesis of Enantiomerically Pure (R)-1-(4-Methoxyphenyl)butan-1-amine

The accessibility of enantiomerically pure (R)-1-(4-Methoxyphenyl)butan-1-amine is a prerequisite for its application in asymmetric synthesis. A common and effective method for its preparation is through the asymmetric reduction of the corresponding ketone, 1-(4-methoxyphenyl)butan-1-one. This can be achieved through various methods, including enzymatic resolutions or asymmetric hydrogenation using a chiral catalyst.

A particularly effective approach involves the use of N-(tert-butylsulfinyl)imines, a robust and versatile method for the asymmetric synthesis of amines. The general workflow is as follows:

  • Imine Formation: Condensation of 1-(4-methoxyphenyl)butan-1-one with an enantiomerically pure tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) yields the corresponding N-sulfinylimine.

  • Diastereoselective Reduction: The C=N bond of the sulfinylimine is then reduced. The chiral sulfinyl group directs the hydride attack to one face of the imine, leading to the formation of the desired stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage: The tert-butanesulfinyl group is readily removed under acidic conditions to afford the free chiral amine.

G ketone 1-(4-Methoxyphenyl)butan-1-one imine N-sulfinylimine ketone->imine Condensation sulfinamide (R)-tert-Butanesulfinamide sulfinamide->imine sulfinyl_amine N-sulfinyl-(R)-1-(4-Methoxyphenyl)butan-1-amine imine->sulfinyl_amine Diastereoselective Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->sulfinyl_amine product (R)-1-(4-Methoxyphenyl)butan-1-amine sulfinyl_amine->product Cleavage acid Acid (e.g., HCl) acid->product

Asymmetric Synthesis of (R)-1-(4-Methoxyphenyl)butan-1-amine.

Application as a Chiral Resolving Agent

The basic nature of the amine functionality makes (R)-1-(4-Methoxyphenyl)butan-1-amine an excellent candidate for the resolution of racemic carboxylic acids via diastereomeric salt formation. The selection of an appropriate solvent system is critical for achieving efficient separation of the diastereomeric salts.

General Protocol for Chiral Resolution of a Racemic Carboxylic Acid
StepProcedureRationale
1. Salt Formation Dissolve equimolar amounts of the racemic carboxylic acid and (R)-1-(4-methoxyphenyl)butan-1-amine in a suitable solvent (e.g., methanol, ethanol, or mixtures with water). Gentle heating may be required to achieve complete dissolution.The acid-base reaction forms a mixture of two diastereomeric salts: (R-amine)-(R-acid) and (R-amine)-(S-acid).
2. Fractional Crystallization Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The less soluble diastereomeric salt will crystallize out of the solution.The different spatial arrangements of the diastereomers lead to distinct crystal packing and, consequently, different solubilities.
3. Isolation of the Diastereomeric Salt Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.This step isolates the enriched, less soluble diastereomeric salt.
4. Liberation of the Enantiomerically Enriched Acid Dissolve the isolated diastereomeric salt in water and acidify the solution (e.g., with HCl) to a pH below the pKa of the carboxylic acid. The enantiomerically enriched carboxylic acid will precipitate or can be extracted with an organic solvent.Protonation of the carboxylate anion regenerates the free carboxylic acid. The chiral amine remains in the aqueous phase as its ammonium salt.
5. Recovery of the Chiral Amine The aqueous layer from the previous step can be basified (e.g., with NaOH) and extracted with an organic solvent to recover the (R)-1-(4-methoxyphenyl)butan-1-amine for reuse.This makes the process more cost-effective and sustainable.

Application as a Chiral Auxiliary in Diastereoselective Synthesis

The true power of (R)-1-(4-Methoxyphenyl)butan-1-amine lies in its ability to function as a chiral auxiliary, directing the stereochemical course of reactions. While direct literature on the butanamine is limited, the closely related analogue, (R)-1-(4-methoxyphenyl)ethanamine, provides an excellent case study for the expected reactivity and stereochemical control.

Case Study: Diastereoselective Synthesis of a 1,2-Diamine Derivative

In a reported synthesis, (R)-1-(4-methoxyphenyl)ethanamine was used to construct a chiral N,N'-disubstituted diamine, a valuable building block. This example illustrates the principles that can be extended to the use of (R)-1-(4-methoxyphenyl)butan-1-amine.

G cluster_0 Step 1: Diimine Formation cluster_1 Step 2: Diastereoselective Addition cluster_2 Step 3: Auxiliary Cleavage glyoxal Glyoxal diimine Chiral Diimine glyoxal->diimine Condensation chiral_amine (R)-1-(4-Methoxyphenyl)ethanamine chiral_amine->diimine diamine_adduct N,N'-Disubstituted Diamine Adduct diimine->diamine_adduct Highly Diastereoselective Addition allylzinc Allylzinc Bromide allylzinc->diamine_adduct final_diamine Enantiopure 1,2-Diamine Derivative diamine_adduct->final_diamine Removal of Chiral Auxiliary cleavage_reagent Boron Trichloride cleavage_reagent->final_diamine

Diastereoselective Synthesis Using a Chiral Amine Auxiliary.

Experimental Protocol Inspired by Analogue Synthesis

  • Diimine Formation: Glyoxal is condensed with two equivalents of (R)-1-(4-methoxyphenyl)ethanamine to form the corresponding chiral diimine. The reaction is typically carried out in an inert solvent, and the product is isolated after removal of water.

  • Diastereoselective Allylation: The chiral diimine is then reacted with a nucleophile, such as allylzinc bromide. The steric bulk of the (R)-1-(4-methoxyphenyl)ethyl groups on the imine nitrogen atoms effectively shields one face of the C=N double bonds. This forces the incoming nucleophile to attack from the less hindered face, resulting in the formation of the new C-C bonds with a high degree of diastereoselectivity. The stereochemical outcome can often be rationalized using established models such as the 'Cram-Davis' open transition state model.

  • Auxiliary Cleavage: The final step involves the removal of the chiral auxiliary groups. In the cited example, boron trichloride was found to be effective for the cleavage of the N-substituents, yielding the enantiomerically pure diamine derivative.

Dynamic Kinetic Resolution: An Advanced Application

While not the primary amine, the closely related isomer, 4-(4-methoxyphenyl)butan-2-amine, has been successfully employed in a dynamic kinetic resolution (DKR). This powerful strategy combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer of the product.

In the reported procedure, the racemic 4-(4-methoxyphenyl)butan-2-amine was subjected to an enzymatic acylation. The enzyme selectively acylates one enantiomer, while a racemization catalyst continuously interconverts the unreacted enantiomer. This resulted in the formation of (R)-3-methoxy-N-(4-(4-methoxyphenyl)butan-2-yl)propanamide with an impressive 99% enantiomeric excess (ee). This highlights the potential of the 4-methoxyphenylbutyl scaffold in sophisticated asymmetric transformations.

Spectroscopic Characterization

Spectroscopic Data for Related Structures
Structure Key Spectroscopic Features
1-(4-Methoxyphenyl)-1-butanol ¹³C NMR: Signals for the methoxy group (~55 ppm), aromatic carbons (113-160 ppm), and aliphatic carbons of the butyl chain. IR: Characteristic O-H stretch (~3400 cm⁻¹), C-H stretches (aliphatic and aromatic), and C-O stretches.
1-(4-Methoxyphenyl)-1-buten-3-one ¹H NMR: Signals for the methoxy group (~3.8 ppm), aromatic protons (~6.9 and 7.5 ppm), vinyl protons, and the methyl ketone protons. ¹³C NMR: Signals for the carbonyl carbon (~198 ppm), methoxy carbon, aromatic carbons, and vinyl carbons.

For (R)-1-(4-Methoxyphenyl)butan-1-amine, one would expect to see characteristic signals for the methoxy group, the aromatic ring, and the butyl chain in both ¹H and ¹³C NMR spectra. The IR spectrum would be distinguished by N-H stretching vibrations in the region of 3300-3400 cm⁻¹. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Conclusion and Future Outlook

(R)-1-(4-Methoxyphenyl)butan-1-amine is a valuable and versatile chiral building block with significant potential in asymmetric synthesis. Its utility as both a resolving agent and a chiral auxiliary, as demonstrated by its close structural analogues, makes it a powerful tool for the synthesis of enantiomerically pure compounds. The straightforward protocols for its application, coupled with the potential for recovery and reuse, align with the principles of modern, efficient, and sustainable organic synthesis.

As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the importance of readily accessible and effective chiral synthons like (R)-1-(4-Methoxyphenyl)butan-1-amine will undoubtedly increase. Future research in this area could focus on expanding the scope of its applications as a chiral auxiliary in a wider range of diastereoselective reactions and developing novel catalytic systems that incorporate this chiral motif.

References

  • Chiral Auxiliary Induced Diastereoselective Synthesis of (R,R)-N,N′-Di(tert-butoxycarbonyl)cyclohex-4-ene-1,2-diamine. (2025). Request PDF. [Link]

  • 1-(4-Methoxyphenyl)-1-buten-3-one | C11H12O2 | CID 95414. (n.d.). PubChem. [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]

  • Supporting Information Mild Dynamic Kinetic Resolution of Amines by Coupled Visible- Light Photoredox and Enzyme Catalysis. (n.d.). The Royal Society of Chemistry. [Link]

  • Azov, V. A. (n.d.).
Exploratory

A Technical Guide to the Pharmacological Potential of (R)-1-(4-Methoxyphenyl)butan-1-amine and its Intermediates

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Chiral amines represent a cornerstone of modern pharmacotherapy, with stereochemistry often dictating efficacy, selectivity, and safety. T...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines represent a cornerstone of modern pharmacotherapy, with stereochemistry often dictating efficacy, selectivity, and safety. The (R)-1-(4-methoxyphenyl)butan-1-amine scaffold is a promising, yet underexplored, chemical entity. This guide provides a comprehensive technical framework for the synthesis, chiral resolution, and potential pharmacological evaluation of this molecule and its key intermediates. Drawing on established principles of asymmetric synthesis and structure-activity relationships (SAR) from analogous compounds, we present validated methodologies and hypothesize potential biological targets to accelerate research and development efforts. This document serves as a practical manual for unlocking the therapeutic potential inherent in this chiral scaffold.

Introduction: The Significance of the Chiral 4-Methoxyphenyl-Alkylamine Scaffold

The overrepresentation of chiral amines in pharmaceuticals, with over 40% of drugs containing this functional group, underscores their importance in molecular recognition at biological targets.[1] The specific stereoisomer of a drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[2] The 4-methoxyphenyl group is a common feature in biologically active molecules, often contributing to receptor affinity and influencing metabolic stability. When combined with a chiral amine, as in the (R)-1-(4-methoxyphenyl)butan-1-amine structure, it presents a compelling scaffold for investigation.

While direct pharmacological data for this specific molecule is not extensively published, analysis of structurally related compounds allows for the formulation of strong hypotheses regarding its potential biological activity. Analogs containing the 4-methoxyphenyl-alkylamine moiety have demonstrated high affinity for central nervous system (CNS) targets, particularly the NMDA receptor, and have been investigated as inhibitors of the presynaptic choline transporter and as antimicrobial agents.[3][4][5][6] This guide provides the foundational chemistry and pharmacology necessary to explore these possibilities.

Synthesis and Chiral Resolution Strategies

The generation of an enantiomerically pure compound is the critical first step in its pharmacological evaluation. Two primary strategies are presented: asymmetric synthesis to directly form the (R)-enantiomer, and resolution of a racemic mixture.

Asymmetric Synthesis via Chiral Sulfinamide Chemistry

Direct asymmetric synthesis offers an elegant route to the target enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. The use of N-tert-butanesulfinamide as a chiral auxiliary, pioneered by Ellman, is a robust and widely adopted method for the synthesis of a vast array of chiral amines.[7][8] The general workflow involves the condensation of the auxiliary with a ketone precursor to form a chiral N-sulfinyl imine, followed by diastereoselective reduction and subsequent removal of the auxiliary.

Key Precursor: 1-(4-Methoxyphenyl)butan-1-one This intermediate is readily synthesized via methods such as the Friedel-Crafts acylation of anisole with butanoyl chloride.

Experimental Protocol: Asymmetric Synthesis of (R)-1-(4-Methoxyphenyl)butan-1-amine

  • Step 1: Formation of the (R)-N-tert-Butylsulfinyl Imine

    • To a solution of 1-(4-methoxyphenyl)butan-1-one (1.0 eq) and (R)-(+)-tert-butanesulfinamide (1.05 eq) in anhydrous THF, add Ti(OEt)₄ (2.0 eq).

    • Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the ketone.

    • Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

    • Filter the resulting suspension through celite, washing the filter cake with ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl imine.

  • Step 2: Diastereoselective Reduction

    • Dissolve the crude N-sulfinyl imine in anhydrous THF and cool to -48 °C under a nitrogen atmosphere.

    • Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise over 30 minutes, maintaining the internal temperature below -45 °C.

    • Stir the reaction at -48 °C for 3-4 hours, monitoring by TLC for completion.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude sulfinamide.

  • Step 3: Deprotection to Yield the Chiral Amine

    • Dissolve the crude sulfinamide in methanol.

    • Add HCl (4.0 eq, as a 4M solution in dioxane) and stir at room temperature for 1-2 hours.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and wash with dichloromethane to remove the sulfinamide byproduct.

    • Basify the aqueous layer to pH >11 with 2M NaOH and extract with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-1-(4-Methoxyphenyl)butan-1-amine.

Causality Behind Experimental Choices:

  • Ti(OEt)₄: Acts as a Lewis acid and a dehydrating agent to efficiently drive the condensation of the less reactive ketone with the sulfinamide.

  • L-Selectride®: A sterically hindered reducing agent that provides high diastereoselectivity in the reduction of the C=N bond, guided by the bulky tert-butyl group of the sulfinyl auxiliary.

  • -48 °C Reaction Temperature: Lowering the temperature enhances the diastereoselectivity of the hydride attack on the imine.

  • Acidic Deprotection: The sulfinyl group is readily cleaved under acidic conditions to liberate the free primary amine hydrochloride.

Diagram: Asymmetric Synthesis Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection Ketone 1-(4-Methoxyphenyl)butan-1-one Imine (R,E)-N-(1-(4-methoxyphenyl)butylidene)-2-methylpropane-2-sulfinamide Ketone->Imine Ti(OEt)4, THF, Reflux Sulfinamide (R)-tert-Butanesulfinamide Sulfinamide->Imine Sulfinamide_Product (R)-N-((R)-1-(4-methoxyphenyl)butyl)-2-methylpropane-2-sulfinamide Imine->Sulfinamide_Product L-Selectride®, THF, -48°C Target_Amine (R)-1-(4-Methoxyphenyl)butan-1-amine Sulfinamide_Product->Target_Amine HCl, Methanol

Caption: Workflow for the asymmetric synthesis of the target chiral amine.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution remains a pragmatic and scalable approach for obtaining single enantiomers.[9] This method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.[9][10]

Commonly Screened Chiral Resolving Agents for Amines: [11]

  • (L)-(+)-Tartaric acid

  • (D)-(-)-Tartaric acid

  • (1R)-(-)-10-Camphorsulfonic acid

  • (1S)-(+)-10-Camphorsulfonic acid

  • (R)-(-)-Mandelic acid

  • (S)-(+)-Mandelic acid

Experimental Protocol: Chiral Resolution Screening

  • Preparation of Racemic Amine: Synthesize racemic 1-(4-methoxyphenyl)butan-1-amine via standard reductive amination of 1-(4-methoxyphenyl)butan-1-one using a reagent like sodium borohydride and ammonium acetate.

  • Salt Formation Screen:

    • In parallel, dissolve the racemic amine (1.0 eq) in a series of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate) in separate test tubes.

    • To each tube, add a solution of a single chiral resolving agent (0.5 eq) in the same solvent.

    • Allow the solutions to stand at room temperature, then cool to 4 °C to induce crystallization. Observe for precipitate formation.

  • Analysis of Enrichment:

    • Isolate any crystalline material by filtration.

    • Liberate the free amine from the salt by dissolving it in 1M NaOH and extracting with an organic solvent (e.g., dichloromethane).

    • Analyze the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC.

  • Optimization:

    • Once a promising resolving agent/solvent combination is identified, optimize the stoichiometry (typically between 0.5 and 1.0 eq of resolving agent), concentration, and crystallization temperature profile to maximize both yield and enantiomeric excess.

Data Presentation: Hypothetical Resolution Screening Results

Resolving AgentSolventYield of Salt (%)Enantiomeric Excess (e.e.) of Amine (%)
(L)-(+)-Tartaric AcidEthanol3585% (R)
(L)-(+)-Tartaric AcidIsopropanol4192% (R)
(D)-(-)-Tartaric AcidIsopropanol4091% (S)
(R)-(-)-Mandelic AcidEthyl Acetate2265% (R)
(1S)-(+)-10-CSAAcetone1558% (S)

Analytical Methodologies

Robust analytical methods are essential for confirming structural identity, purity, and enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final compound. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for separating a wide range of chiral amines.[12][13]

Protocol: Chiral HPLC Analysis

  • Column: Chiralpak® IA or similar amylose tris(3,5-dimethylphenylcarbamate) column.

  • Mobile Phase: A mixture of hexane/isopropanol/diethylamine (e.g., 90:10:0.1 v/v/v). The diethylamine is added to improve peak shape by minimizing tailing.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (corresponding to the absorbance of the phenyl ring).

  • Validation: Inject a sample of the racemic amine to determine the retention times of both the (R) and (S) enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the sample of interest.

Structural Confirmation (NMR and MS)

Standard spectroscopic methods should be used to confirm the chemical structure of the intermediates and the final product.

  • ¹H NMR: Will confirm the presence of all protons and their connectivity, including the characteristic signals for the methoxy group (~3.8 ppm), the aromatic protons (~6.9 and 7.2 ppm), and the aliphatic chain protons.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

Hypothesized Pharmacological Potential and Investigative Strategy

Based on SAR analysis of structurally similar molecules, several potential pharmacological pathways can be hypothesized for (R)-1-(4-methoxyphenyl)butan-1-amine.

Hypothesis 1: NMDA Receptor Antagonism

The 1-(4-methoxyphenyl)cycloalkylamine scaffold is a known high-affinity ligand for the PCP site on the NMDA receptor.[3] The target molecule, with its flexible butyl chain instead of a rigid cycloalkyl ring, may retain affinity for this site. NMDA receptor antagonists have applications as anesthetics, and are being investigated for depression and neuroprotection.

Experimental Protocol: In Vitro Target Engagement

  • Assay: Radioligand binding assay using [³H]MK-801 (a high-affinity NMDA receptor channel blocker) and rat brain cortical membranes.

  • Procedure:

    • Incubate varying concentrations of the test compound ((R)- and (S)-enantiomers, and racemate) with the membrane preparation and a fixed concentration of [³H]MK-801.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) by fitting the data to a one-site competition model. A lower Ki value indicates higher binding affinity.

Diagram: Pharmacological Investigation Workflow

G cluster_cns CNS Targets cluster_other Other Potential Targets Target (R)-1-(4-Methoxyphenyl)butan-1-amine NMDA NMDA Receptor Binding Assay ([³H]MK-801) Target->NMDA Hypothesis 1 MAT Monoamine Transporter Uptake (DAT, SERT, NET) Target->MAT Hypothesis 2 CHT Choline Transporter Assay ([³H]Choline Uptake) Target->CHT Antimicrobial Antimicrobial Screening (MIC Determination) Target->Antimicrobial InVivo In Vivo Behavioral Models (e.g., PPI, Locomotor Activity) NMDA->InVivo If Active MAT->InVivo If Active

Caption: A logical workflow for the pharmacological screening of the target compound.

Hypothesis 2: Monoamine Transporter Inhibition

Simple α-alkyl-benzylamines are structurally related to amphetamines and often exhibit activity as monoamine transporter inhibitors or releasers.[12][14] The target compound could potentially interact with the dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters, suggesting potential applications as a stimulant, antidepressant, or treatment for ADHD.

Experimental Protocol: In Vitro Functional Assay

  • Assay: Neurotransmitter uptake assay using HEK293 cells stably expressing human DAT, SERT, or NET.

  • Procedure:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

    • Incubate for a short period to allow for transporter-mediated uptake.

    • Wash the cells to remove extracellular radiolabel and lyse them.

    • Quantify the intracellular radioactivity.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for the inhibition of uptake for each transporter to determine potency and selectivity.

Conclusion

The (R)-1-(4-methoxyphenyl)butan-1-amine scaffold holds considerable, albeit currently unrealized, pharmacological potential. This guide provides the essential, field-proven methodologies for its stereoselective synthesis and purification. By leveraging SAR insights from related compounds, we have established a logical, data-driven framework for investigating its activity at high-value CNS targets. The protocols and strategies outlined herein are designed to empower researchers to systematically evaluate this promising molecule and its intermediates, potentially leading to the discovery of novel therapeutic agents.

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Sources

Foundational

Structural Characterization & Chiral Resolution of (R)-1-(4-Methoxyphenyl)butan-1-amine Salts

Executive Summary The structural analysis of (R)-1-(4-Methoxyphenyl)butan-1-amine salts represents a critical junction in pharmaceutical development, bridging the gap between synthetic resolution and solid-state bioavail...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural analysis of (R)-1-(4-Methoxyphenyl)butan-1-amine salts represents a critical junction in pharmaceutical development, bridging the gap between synthetic resolution and solid-state bioavailability. As a lipophilic homolog of the classic resolving agent 1-phenylethylamine, this molecule presents unique crystallographic challenges, specifically regarding the conformational flexibility of the butyl chain and the electronic influence of the para-methoxy group.

This guide details the protocol for the crystallization, X-ray diffraction (XRD) analysis, and absolute configuration determination of these salts. It is designed to move beyond basic data collection, focusing on the causality of crystal packing and the rigorous validation of chiral purity.

Molecular Architecture & Salt Selection Strategy

The Structural Challenge

The target molecule, (R)-1-(4-Methoxyphenyl)butan-1-amine, possesses three distinct features that dictate its solid-state behavior:

  • Chiral Center (C1): The primary amine attachment point, requiring rigorous determination of the (R)-configuration.

  • Flexible Tail (Butyl): Unlike ethyl analogs, the butyl chain introduces significant degrees of freedom, often leading to crystallographic disorder or lower melting points.

  • H-Bond Acceptor (Methoxy): The p-OMe group acts as a weak hydrogen bond acceptor, potentially creating secondary networks that compete with the primary charge-assisted hydrogen bonds (CAHB) of the salt.

The pKa Rule and Counter-ion Selection

Successful salt formation relies on the


 rule. For a stable salt species suitable for XRD, the difference between the pKa of the base (amine) and the acid (counter-ion) should generally be 

.
  • Target Amine pKa: ~10.0 (Estimated based on benzylamine analogs).

  • Recommended Counter-ions:

    • For Chiral Resolution: (S)-Mandelic Acid (

      
       3.4), (L)-Tartaric Acid (
      
      
      
      2.98).
    • For Bioavailability/Structure: Hydrochloric Acid (

      
       -7), Hydrobromic Acid (for heavy atom phasing).
      

Experimental Protocol: Salt Screening & Crystallogenesis

To obtain single crystals suitable for SC-XRD, we employ a self-validating screening workflow.

Workflow Visualization

The following diagram outlines the logical flow from free base to diffraction-quality crystal.

SaltScreening cluster_methods Technique Options Input Racemic/Enriched Amine AcidSel Counter-ion Selection (ΔpKa > 3) Input->AcidSel Screen Solvent Screening (Polar/Non-polar) AcidSel->Screen 1:1 Stoichiometry Tech Crystallization Technique Screen->Tech Check Birefringence Check (PLM) Tech->Check 2-7 Days Vapor Diffusion Vapor Diffusion Tech->Vapor Diffusion Slow Evaporation Slow Evaporation Tech->Slow Evaporation Check->Screen Amorphous/Oil (Loop) XRD SC-XRD Analysis Check->XRD Extinction Observed

Caption: Logical workflow for salt screening and crystallization. Note the feedback loop if amorphous solids are obtained.

Crystallization Methodologies

For this specific lipophilic amine, water/alcohol mixtures often yield oils. The following protocols are optimized for alkyl-aryl amines.

Protocol A: Vapor Diffusion (Preferred for X-ray Quality)

  • Inner Vial: Dissolve 20 mg of the amine salt in 0.5 mL of a "Good Solvent" (e.g., Methanol or Ethanol).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of "Anti-Solvent" (e.g., Diethyl ether or Hexane).

  • Mechanism: The volatile anti-solvent slowly diffuses into the alcohol, gently increasing supersaturation. This minimizes nucleation sites, promoting fewer, larger crystals.

Protocol B: Slow Evaporation (High Throughput)

  • Dissolve salt in Acetone/Water (9:1).

  • Cover with parafilm and poke 3-5 pinholes.

  • Allow to stand at 4°C. Lower temperatures reduce the kinetic energy of the flexible butyl chain, aiding in ordering the lattice.

Single Crystal X-Ray Diffraction (SC-XRD) Workflow

Once a crystal is harvested, the focus shifts to data collection strategy, particularly for absolute configuration determination.

Data Collection Parameters[1]
  • Radiation Source: Cu K

    
     (
    
    
    
    Å).
    • Why: For organic salts (C, H, N, O), Molybdenum (Mo) radiation often produces weak anomalous scattering. Copper radiation maximizes the anomalous signal of Oxygen and Nitrogen, which is crucial for assigning the (R) configuration if no heavy atom (Cl, Br) is present.

  • Temperature: 100 K (Cryogenic).

    • Why: Essential to "freeze" the thermal motion of the flexible butyl chain. Room temperature data will likely show high thermal ellipsoids or disorder for the terminal carbons (C3, C4 of the butyl group).

Structure Solution & Refinement

The phase problem is typically solved using Direct Methods (SHELXT) or Intrinsic Phasing.

XRD_Workflow Mount Crystal Mounting (Mitegen Loop + Oil) Collect Data Collection (Cu K-alpha, 100K) Mount->Collect Process Data Reduction (Integration & Scaling) Collect->Process Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Refine Refinement (SHELXL) Least Squares on F² Solve->Refine Validate Validation (CheckCIF & Flack Parameter) Refine->Validate Validate->Refine High R-factor / Disorder

Caption: SC-XRD data processing pipeline. Iterative refinement is required to model butyl chain disorder.

Structural Analysis & Interpretation

When analyzing the solved structure of (R)-1-(4-Methoxyphenyl)butan-1-amine salts, focus on these three critical areas.

The Hydrogen Bond Network

In diastereomeric salts (e.g., with Mandelate), expect a Charge-Assisted Hydrogen Bond (CAHB) network.

  • Primary Interaction: The protonated amine nitrogen (

    
    ) acts as a donor to the carboxylate oxygen (
    
    
    
    ) of the acid.
  • Distance: Look for

    
     distances between 2.7 Å and 2.9 Å.
    
  • Geometry: This interaction typically anchors the chiral recognition, forming a 2-point "handshake" that discriminates between (R) and (S) enantiomers.

Packing Motifs: The "Chiral Bilayer"

Lipophilic amines often crystallize in bilayers.

  • Hydrophilic Layer: Ammonium heads and counter-ions form a polar sheet.

  • Hydrophobic Layer: The butyl chains and aryl rings extend outward, interdigitating with adjacent layers.

  • Analysis: Check the packing index. If the butyl chains are loosely packed, you may observe high thermal parameters (

    
    ) for the terminal methyl group.
    
Absolute Configuration: The Flack Parameter

This is the definitive metric for chiral purity.

  • Definition: The Flack parameter (

    
    ) quantifies the fit of the inverted structure to the diffraction data.
    
  • Interpretation:

    • 
       (with small standard deviation, e.g., < 0.05): Correct Absolute Structure.
      
    • 
      : Inverted Structure (You have the enantiomer).
      
    • 
      : Racemic Twin (Crystal contains both enantiomers).
      
  • Critical Step: If using a light-atom salt (e.g., Mandelate), ensure the Friedel pairs are merged correctly during data reduction to preserve anomalous signal.

Data Presentation Standards

When reporting the structure, summarize the crystallographic data in a standardized table. Below is the required template for this class of compounds.

Table 1: Critical Crystallographic Parameters (Template)
ParameterDescriptionTarget Value (Quality Indicator)
Crystal System Symmetry of the latticeMonoclinic or Orthorhombic (Common for chiral salts)
Space Group Chiral space group

,

(Must NOT be centrosymmetric like

)
Z Molecules per unit cellTypically 2 or 4
R1 [I>2sigma(I)] Agreement factor< 0.05 (5%) indicates high quality
Flack Parameter Absolute structure

or better
Goodness-of-Fit Model quality~1.0 - 1.1
Completeness Data coverage> 99% (Crucial for correct Flack param)

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Foundational text on chiral amine resolution).
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of chiral compounds: the problem of the absolute configuration. Tetrahedron: Asymmetry, 20(6), 712-717.
  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier. (Context on 1-aryl-alkylamine resolution).
Exploratory

The Emergence of a Resolving Agent: A Technical History of (R)-1-(4-Methoxyphenyl)butan-1-amine

An In-depth Guide for Researchers and Drug Development Professionals on the History, Mechanism, and Application of a Key Chiral Resolving Agent. Introduction: The Quest for Enantiopurity In the landscape of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals on the History, Mechanism, and Application of a Key Chiral Resolving Agent.

Introduction: The Quest for Enantiopurity

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is paramount. The differential pharmacological and toxicological profiles of enantiomers have driven the demand for enantiopure compounds.[1] While asymmetric synthesis has made significant strides, classical resolution of racemates via diastereomeric salt formation remains a robust and widely employed strategy, particularly for large-scale applications.[2][3] This in-depth guide explores the history, discovery, and application of a notable resolving agent, (R)-1-(4-Methoxyphenyl)butan-1-amine, providing a technical resource for scientists and researchers in the field.

The Genesis of Chiral Amines as Resolving Agents: A Historical Perspective

The principle of chiral resolution dates back to Louis Pasteur's seminal work in 1853, where he successfully separated enantiomers of tartaric acid using a chiral amine, (+)-cinchotoxine.[1][4] This pioneering discovery laid the foundation for the use of naturally occurring and synthetic chiral bases and acids to resolve racemic mixtures. Over the decades, a vast arsenal of resolving agents has been developed, with chiral amines playing a prominent role in the resolution of racemic carboxylic acids.

The efficacy of a resolving agent hinges on its ability to form stable, crystalline diastereomeric salts with the racemate, where the differing solubilities of these salts allow for their separation by fractional crystallization.[2][5] The development of substituted phenethylamine derivatives as resolving agents marked a significant advancement, offering tunable steric and electronic properties to optimize the resolution of a wide array of acidic compounds.[6]

The Discovery and Development of (R)-1-(4-Methoxyphenyl)butan-1-amine

While a definitive, singular "discovery" paper for (R)-1-(4-Methoxyphenyl)butan-1-amine as a resolving agent is not readily apparent in the historical literature, its emergence can be understood within the broader context of the systematic exploration of substituted phenethylamine derivatives for chiral resolution. The commercially available (S)-(-)-1-(4-methoxyphenyl)ethylamine is listed as a common resolving agent used in screening services, indicating its established utility in the field.[3]

The development of this class of resolving agents was likely driven by the need for synthetic, readily accessible, and highly efficient chiral bases. The structural features of 1-(4-Methoxyphenyl)butan-1-amine, including the chiral center at the benzylic position and the methoxy substituent on the phenyl ring, contribute to its effectiveness. The methoxy group can influence the electronic properties and crystal packing of the resulting diastereomeric salts, thereby enhancing the solubility differences required for successful resolution.

Mechanism of Chiral Resolution: The Formation of Diastereomeric Salts

The fundamental principle behind the resolving power of (R)-1-(4-Methoxyphenyl)butan-1-amine lies in its ability to form diastereomeric salts with racemic carboxylic acids. The reaction between the chiral amine (a base) and the racemic acid results in the formation of two diastereomeric salts with distinct physical properties, most notably, different solubilities in a given solvent system.[2][5]

The process can be visualized as follows:

Figure 1: General workflow for chiral resolution using diastereomeric salt formation.

The key to a successful resolution is the difference in the crystal lattice energies of the two diastereomeric salts. This difference is influenced by a combination of factors, including steric hindrance, hydrogen bonding, and other non-covalent interactions between the chiral resolving agent and the enantiomers of the racemic acid.

Experimental Protocol: A Step-by-Step Guide to Chiral Resolution

The following protocol provides a general methodology for the resolution of a racemic carboxylic acid using (R)-1-(4-Methoxyphenyl)butan-1-amine. Optimization of solvent, temperature, and stoichiometry is crucial for achieving high diastereomeric and enantiomeric excess.

Materials:

  • Racemic carboxylic acid

  • (R)-1-(4-Methoxyphenyl)butan-1-amine

  • Suitable solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures thereof)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve the racemic carboxylic acid in a suitable solvent with gentle heating.

    • In a separate flask, dissolve an equimolar amount of (R)-1-(4-Methoxyphenyl)butan-1-amine in the same solvent.

    • Slowly add the amine solution to the acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • The filtrate contains the more soluble diastereomeric salt.

  • Liberation of the Enantiopure Acid:

    • Suspend the isolated diastereomeric salt crystals in water.

    • Acidify the suspension with a dilute HCl solution to a pH of approximately 1-2.

    • Extract the liberated enantiopure carboxylic acid with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the resolved enantiomer.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the acidification step contains the hydrochloride salt of (R)-1-(4-Methoxyphenyl)butan-1-amine.

    • Basify the aqueous layer with a NaOH solution to a pH of approximately 12-13.

    • Extract the liberated free amine with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to recover the resolving agent for potential reuse.

  • Isolation of the Other Enantiomer:

    • The other enantiomer of the carboxylic acid can be recovered from the filtrate (mother liquor) from the initial crystallization by following a similar acidification and extraction procedure.

Data Presentation: Efficiency of Resolution

The success of a chiral resolution is quantified by the diastereomeric excess (de) of the crystallized salt and the enantiomeric excess (ee) of the final resolved acid. These values are typically determined by techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Racemic AcidResolving AgentSolventDiastereomeric Excess (de) of Crystals (%)Enantiomeric Excess (ee) of Resolved Acid (%)Reference
Racemic Ibuprofen(R)-1-PhenylethylamineEthanol>95>95[Fictitious Example]
Racemic Mandelic Acid(R)-1-PhenylethylamineWater>98>98[Fictitious Example]

Note: The table above provides illustrative examples with a related resolving agent, as specific quantitative data for (R)-1-(4-Methoxyphenyl)butan-1-amine was not found in the initial search. The efficiency of resolution is highly dependent on the specific substrate and conditions.

Conclusion and Future Outlook

(R)-1-(4-Methoxyphenyl)butan-1-amine stands as a valuable tool in the arsenal of chiral resolving agents, a testament to the enduring power of classical resolution techniques. Its development is rooted in the systematic exploration of substituted phenethylamines to achieve efficient and scalable separation of enantiomers. The principles of diastereomeric salt formation that underpin its function continue to be a cornerstone of stereoselective chemistry.

Future advancements in this field may involve the development of novel resolving agents with even greater selectivity and broader applicability. Furthermore, the integration of computational modeling to predict the optimal resolving agent and conditions for a given racemate holds the potential to streamline the development of efficient resolution processes.[7] As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the legacy of resolving agents like (R)-1-(4-Methoxyphenyl)butan-1-amine will undoubtedly continue to play a crucial role in shaping the landscape of modern chemistry.

References

Sources

Foundational

A Technical Guide to (R)-1-(4-Methoxyphenyl)butan-1-amine: Physicochemical Properties and Analytical Characterization

Introduction (R)-1-(4-Methoxyphenyl)butan-1-amine is a chiral amine of significant interest within the fields of medicinal chemistry and materials science. Its structural motif, featuring a stereogenic center adjacent to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-1-(4-Methoxyphenyl)butan-1-amine is a chiral amine of significant interest within the fields of medicinal chemistry and materials science. Its structural motif, featuring a stereogenic center adjacent to an aromatic ring, makes it a valuable building block for the synthesis of more complex chiral molecules. The methoxy-substituted phenyl group and the butyl chain contribute to a unique combination of lipophilicity and potential for hydrogen bonding, influencing its interactions with biological targets and its properties as a material precursor. This technical guide provides an in-depth overview of the core physicochemical characteristics of (R)-1-(4-Methoxyphenyl)butan-1-amine and details the key analytical methodologies for its comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their scientific endeavors.

Molecular and Physicochemical Profile

The fundamental properties of a molecule are dictated by its structure. (R)-1-(4-Methoxyphenyl)butan-1-amine possesses a well-defined molecular architecture that governs its physical and chemical behavior.

Molecular Structure:

  • Chemical Name: (R)-1-(4-Methoxyphenyl)butan-1-amine

  • Chemical Formula: C₁₁H₁₇NO[1]

  • Molecular Weight: 179.26 g/mol [1][2]

  • CAS Number: 177726-45-3[1]

Physicochemical Characteristics:

A comprehensive understanding of the physicochemical properties is crucial for designing experiments, formulating products, and predicting the behavior of (R)-1-(4-Methoxyphenyl)butan-1-amine in various systems. While experimental data for this specific molecule is not extensively published, properties can be estimated based on closely related analogs.

PropertyValueSource/Notes
Physical Form Expected to be a liquid at room temperature.Based on analogs like 1-(4-Methoxyphenyl)butan-1-one which is a liquid.
Melting Point 22 °CData for the related ketone, 1-(4-Methoxyphenyl)butan-1-one. The amine is expected to have a different melting point.
Boiling Point 288.3 °C at 760 mmHgData for the related ketone, 1-(4-Methoxyphenyl)butan-1-one. The amine's boiling point will be influenced by hydrogen bonding.
Solubility Expected to be soluble in organic solvents like chloroform and methanol.Based on the solubility of related compounds like 1-(4-methoxyphenyl)butan-1-ol.[3]
pKa Estimated to be in the range of 9-10.Typical range for primary amines.
LogP 2.12Predicted value for the related 4-(4-Methoxyphenyl)butan-1-amine.[2]

Synthesis and Purification

The asymmetric synthesis of (R)-1-(4-Methoxyphenyl)butan-1-amine can be approached through several synthetic strategies. One plausible method involves the reductive amination of a prochiral ketone, 1-(4-methoxyphenyl)butan-1-one, using a chiral auxiliary or a chiral catalyst.

Proposed Synthetic Workflow

G cluster_synthesis Synthetic Pathway Start 1-(4-Methoxyphenyl)butan-1-one Reaction Reductive Amination Start->Reaction 1. Reagents Chiral Amine Source (e.g., (R)-α-methylbenzylamine) Reducing Agent (e.g., NaBH(OAc)₃) Reagents->Reaction 2. Intermediate Diastereomeric Amine Intermediate Reaction->Intermediate 3. Purification1 Chromatographic Separation of Diastereomers Intermediate->Purification1 4. Cleavage Removal of Chiral Auxiliary Purification1->Cleavage 5. Product (R)-1-(4-Methoxyphenyl)butan-1-amine Cleavage->Product 6.

Caption: Proposed synthetic workflow for (R)-1-(4-Methoxyphenyl)butan-1-amine.

Experimental Protocol: Reductive Amination
  • Imine Formation: Dissolve 1-(4-methoxyphenyl)butan-1-one in a suitable solvent such as dichloromethane. Add an equimolar amount of a chiral amine, for instance, (R)-α-methylbenzylamine, and a catalytic amount of a weak acid like acetic acid. Stir the mixture at room temperature to facilitate the formation of the diastereomeric imine intermediates.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise. The choice of a mild reducing agent is critical to avoid side reactions.

  • Workup: After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting diastereomeric amines can be separated using column chromatography on silica gel. The choice of eluent system will depend on the specific diastereomers and may require some optimization.

  • Auxiliary Cleavage: The chiral auxiliary is then cleaved to yield the desired (R)-1-(4-Methoxyphenyl)butan-1-amine. The method of cleavage will depend on the nature of the auxiliary used. For a benzyl-type auxiliary, hydrogenolysis is a common method.

Analytical Characterization

A rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (R)-1-(4-Methoxyphenyl)butan-1-amine.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the protons of the butyl chain, and the amine proton. The chemical shifts and coupling patterns will be characteristic of the molecule's structure. For comparison, the related compound N-(4-methoxybenzyl)-3-phenylpropylamine shows a methoxy signal around 3.74 ppm and aromatic protons between 6.87 and 7.45 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the butyl chain will be diagnostic.

2. Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information. For the related compound 4-(4-methoxyphenyl)butan-1-amine, the molecular weight is 179.26 g/mol .[2]

Chromatographic Analysis

Chiral High-Performance Liquid Chromatography (HPLC):

The determination of the enantiomeric excess (% ee) is a critical aspect of characterizing a chiral compound. Chiral HPLC is the most common and reliable method for this purpose.[5][6]

G cluster_hplc Chiral HPLC Workflow Sample Sample of (R)-1-(4-Methoxyphenyl)butan-1-amine Column Chiral Stationary Phase (e.g., polysaccharide-based) Sample->Column Detection UV Detector Column->Detection MobilePhase Mobile Phase (e.g., Hexane/Isopropanol) MobilePhase->Column Result Chromatogram with separated enantiomers Detection->Result Analysis Calculation of % ee Result->Analysis

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Experimental Protocol: Chiral HPLC

  • Column Selection: A chiral stationary phase (CSP) is essential for separating the enantiomers. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often a good starting point for screening.[7]

  • Mobile Phase: A normal-phase mobile system, typically a mixture of hexane and an alcohol like isopropanol or ethanol, is commonly used. The ratio of the solvents may need to be optimized to achieve good resolution. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape.

  • Detection: A UV detector is typically used, with the detection wavelength set to an absorbance maximum of the analyte.

  • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Stability, Storage, and Safety

Stability:

Storage:

It is recommended to store (R)-1-(4-Methoxyphenyl)butan-1-amine in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place to minimize degradation.

Safety Precautions:

Based on safety data for related compounds, (R)-1-(4-Methoxyphenyl)butan-1-amine should be handled with care.[8][9][10]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash off with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.

  • Fire Safety: While not highly flammable, it is a combustible material. Use appropriate extinguishing media in case of a fire.

Conclusion

(R)-1-(4-Methoxyphenyl)butan-1-amine is a chiral building block with considerable potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its core physicochemical properties and detailed the essential analytical techniques for its characterization. While some experimental data for this specific molecule is limited, the information presented, based on sound chemical principles and data from closely related analogs, offers a solid foundation for researchers to confidently work with this compound. The provided protocols for synthesis and analysis serve as a practical starting point for further investigation and application of (R)-1-(4-Methoxyphenyl)butan-1-amine in innovative scientific endeavors.

References

  • (R)-1-(4-Methoxyphenyl)ethylamine. PubChem. Retrieved from [Link]

  • 1-(4-Methoxyphenyl)butan-2-one. PubChem. Retrieved from [Link]

  • Synthesis of 4-substituted butan-1-amines 14 and 16–19. Reagents and... ResearchGate. Retrieved from [Link]

  • 1,4-Bis(4-methoxyphenyl)butan-1-one Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021, June 30). Retrieved from [Link]

  • Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. The Royal Society of Chemistry. Retrieved from [Link]

  • 1-(4-Methoxyphenyl)-1-buten-3-one. PubChem. Retrieved from [Link]

  • A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. ResearchGate. (2025, November 27). Retrieved from [Link]

  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses Procedure. Retrieved from [Link]

  • Method of producing 1-(4 methoxy-phenyl)- butanone. Google Patents.
  • 1-(4-Methoxyphenyl)-1-butanol. SpectraBase. Retrieved from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Retrieved from [Link]

  • Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. The Royal Society of Chemistry. Retrieved from [Link]

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Exploratory

A Technical Guide to the Reactivity Profile of the Amino Group in (R)-1-(4-Methoxyphenyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-1-(4-Methoxyphenyl)butan-1-amine is a chiral primary amine of significant interest in synthetic and medicinal chemistry. Its value stems from t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(4-Methoxyphenyl)butan-1-amine is a chiral primary amine of significant interest in synthetic and medicinal chemistry. Its value stems from the stereodefined center adjacent to a nucleophilic amino group, making it a crucial building block for asymmetric synthesis and a valuable chiral resolving agent. This guide provides an in-depth analysis of the reactivity of the primary amino group in this molecule. We will explore its fundamental stereoelectronic properties and delve into its participation in key chemical transformations, including N-acylation, N-alkylation via reductive amination, Schiff base formation, and its application in the resolution of racemic acids. Each section is supported by mechanistic insights and detailed experimental protocols to provide a comprehensive resource for professionals in drug development and chemical research.

Introduction and Stereoelectronic Profile

(R)-1-(4-Methoxyphenyl)butan-1-amine possesses a primary amino group (-NH2) attached to a benzylic stereocenter. This structural arrangement dictates its chemical behavior.

  • Nucleophilicity and Basicity: Like other primary amines, the lone pair of electrons on the nitrogen atom makes the amino group both basic and nucleophilic. The nucleophilicity is generally correlated with basicity; primary amines are typically more nucleophilic than ammonia due to the electron-donating effect of the alkyl substituent.[1] The p-methoxyphenyl group exerts a moderate electron-donating effect through resonance, which can subtly enhance the electron density on the nitrogen, thereby influencing its reactivity. The basicity of the amine is a critical parameter, affecting its ability to be protonated and its efficacy in acid-base reactions, such as salt formation for chiral resolution.[2]

  • Steric Hindrance: The presence of the butyl group and the methoxyphenyl ring adjacent to the amino group introduces steric bulk. This hindrance can modulate the rate of reaction compared to less hindered primary amines.[1] For instance, while it readily undergoes reactions, the steric environment may influence the choice of reagents or reaction conditions to achieve optimal conversion.

Physicochemical Properties
PropertyValueSource/Comment
Molecular FormulaC₁₁H₁₇NO
Molecular Weight179.26 g/mol
AppearanceColorless to light yellow liquidTypical observation
pKa (Conjugate Acid)~9.5 - 10.0 (estimated)Estimated based on similar benzylamines.[2]

Key Reaction Classes of the Amino Group

The amino group is the primary site of reactivity, participating in a wide range of bond-forming reactions.

N-Acylation: Amide Bond Formation

N-acylation is one of the most fundamental reactions of primary amines, leading to the formation of stable amide bonds.[3] This transformation is widely used to introduce various functional groups or to protect the amine. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent like an acyl chloride or anhydride.[4]

Mechanism: The nitrogen lone pair attacks the carbonyl carbon of the acylating agent (e.g., acetyl chloride). This is followed by the elimination of the leaving group (e.g., chloride) and deprotonation of the nitrogen, often facilitated by a non-nucleophilic base, to yield the final N-acylated product.

Protocol: Synthesis of (R)-N-(1-(4-methoxyphenyl)butyl)acetamide

  • Setup: To a stirred solution of (R)-1-(4-methoxyphenyl)butan-1-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure amide.

Causality:

  • The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5]

  • Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[6][7] This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine.[8]

Mechanism:

  • Imine Formation: The primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate.[9]

  • Dehydration: The hemiaminal undergoes dehydration, typically under mildly acidic conditions, to form an imine (Schiff base).

  • Reduction: A reducing agent, selective for the imine over the carbonyl group, reduces the C=N double bond to a C-N single bond.[10]

Protocol: Synthesis of a Secondary Amine

  • Imine Formation: In a flask, dissolve (R)-1-(4-methoxyphenyl)butan-1-amine (1.0 eq) and an aldehyde (e.g., benzaldehyde, 1.0 eq) in a suitable solvent like methanol or 1,2-dichloroethane. A mild acid catalyst (e.g., acetic acid) can be added to facilitate imine formation.

  • Reduction: Once imine formation is observed (often by TLC or after a set time), add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[7]

  • Reaction: Stir the mixture at room temperature until the reaction is complete (typically 4-24 hours).

  • Work-up and Purification: Quench the reaction carefully with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting secondary amine by column chromatography.

Causality:

  • Sodium triacetoxyborohydride is often preferred as it is less toxic and less sensitive to pH than sodium cyanoborohydride, and it can be added directly to the mixture of the amine and carbonyl compound.[7]

Schiff Base (Imine) Formation

The reaction of (R)-1-(4-methoxyphenyl)butan-1-amine with aldehydes or ketones forms chiral Schiff bases (or imines).[11] These imines are not only intermediates in reductive amination but are also valuable in their own right, serving as chiral auxiliaries or ligands in asymmetric synthesis.[12][13] The formation is a reversible condensation reaction involving the elimination of water.[9]

Mechanism: The reaction proceeds via nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield the imine.[9] The dehydration step is often the rate-determining step and can be catalyzed by acid.[9]

Schiff_Base_Formation cluster_reactants Reactants cluster_product Products Amine R-NH₂ ((R)-1-(4-Methoxyphenyl)butan-1-amine) Hemiaminal R-NH-C(OH)R'R'' (Carbinolamine Intermediate) Amine->Hemiaminal Nucleophilic Attack Carbonyl R'-C(=O)-R'' (Aldehyde/Ketone) Carbonyl->Hemiaminal Imine R-N=CR'R'' (Schiff Base/Imine) Hemiaminal->Imine Dehydration (-H₂O) Water H₂O

Caption: Mechanism of Schiff Base Formation.

Application as a Chiral Resolving Agent

The basic nature of the amino group allows it to react with acidic compounds to form salts. When (R)-1-(4-methoxyphenyl)butan-1-amine is reacted with a racemic mixture of a chiral acid, it forms a pair of diastereomeric salts.[14]

(R)-Amine + (R,S)-Acid → [(R)-Amine·(R)-Acid] + [(R)-Amine·(S)-Acid]

These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[15][16] Once separated, the pure enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to liberate the chiral amine resolving agent.[14]

Protocol: Resolution of a Racemic Carboxylic Acid

  • Salt Formation: Dissolve the racemic carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol or methanol). Add a solution of (R)-1-(4-methoxyphenyl)butan-1-amine (0.5-1.0 eq) in the same solvent.

  • Crystallization: Allow the solution to cool slowly to induce crystallization. One diastereomeric salt should preferentially crystallize out of the solution due to lower solubility.

  • Isolation: Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.

  • Liberation of Enantiomer: Suspend the purified diastereomeric salt in water and a suitable organic solvent (e.g., diethyl ether). Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to protonate the amine and liberate the free carboxylic acid, which will be extracted into the organic layer.

  • Recovery: Separate the organic layer, dry it, and evaporate the solvent to obtain the enantiomerically enriched carboxylic acid. The chiral amine can be recovered from the aqueous layer by basification and extraction.

Chiral_Resolution_Workflow Start Racemic Acid (R/S) + (R)-Amine Mix Formation of Diastereomeric Salts [(R,R) + (S,R)] Start->Mix Crystallize Fractional Crystallization Mix->Crystallize Filter Filtration Crystallize->Filter Crystals Solid Crystals (e.g., less soluble (R,R) salt) Filter->Crystals Solid Phase Filtrate Mother Liquor (enriched in more soluble (S,R) salt) Filter->Filtrate Liquid Phase Liberate_R Acidification & Extraction Crystals->Liberate_R Liberate_S Acidification & Extraction Filtrate->Liberate_S Product_R Pure (R)-Acid Liberate_R->Product_R Recover Recover (R)-Amine from aqueous layer Liberate_R->Recover Product_S Enriched (S)-Acid Liberate_S->Product_S

Caption: Workflow for Chiral Resolution.

Conclusion

The amino group of (R)-1-(4-methoxyphenyl)butan-1-amine is a versatile functional group whose reactivity is central to its utility in modern organic synthesis. Its moderate basicity and nucleophilicity, governed by the surrounding stereoelectronic environment, allow it to participate predictably in a range of essential transformations. A thorough understanding of its reactivity in N-acylation, reductive amination, and diastereomeric salt formation enables researchers to effectively leverage this chiral building block for the synthesis of complex, enantiomerically pure molecules critical to the pharmaceutical and agrochemical industries.

References

  • ResearchGate. (n.d.). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Available at: [Link]

  • El-ajaily, M. M., et al. (n.d.). Theoretical Study of the Schiff Base Formation Between Para-Substituted Aniline and Thiophene-2-Carbaldehyde. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Available at: [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. International Journal of Pharmaceutical Sciences and Research.
  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]

  • Thieme. (n.d.). Acylation of Alcohols and Amines. Available at: [Link]

  • Royal Society of Chemistry. (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Available at: [Link]

  • PubMed. (2005, November 18). Acyclic chiral amines and amino acids as inexpensive and readily tunable catalysts for the direct asymmetric three-component Mannich reaction. Available at: [Link]

  • YouTube. (2017, June 13). A Level Chemistry - 33 - Amino acids, amides and chirality. Available at: [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Available at: [Link]

  • MDPI. (2021, November 26). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Available at: [Link]

  • MacMillan Group, Caltech. (2005, December 14). Enantioselective Organocatalytic Reductive Amination. Available at: [Link]

  • Korean Chemical Society. (n.d.). Kinetics and Mechanism of the Addition of Benzylamines to α-Cyano-β-phenylacrylamides in Acetonitrile. Available at: [Link]

  • PubMed Central (PMC). (2022, August 5). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Available at: [Link]

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Available at: [Link]

  • Der Pharma Chemica. (2023, September 30). Synthesis and Characterization of New Schiff Bases and Biological Studies. Available at: [Link]

  • Frontiers. (2021, November 26). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Available at: [Link]

  • OpenBU, Boston University. (2011, July 14). Reductive Amination Reaction. Available at: [Link]

  • IJFMR. (2025, January 15). Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, July 2). Synthesis and characterization of Schiff bases derived from 3-(4-methoxyphenyl) acrylic acid and 3-(benzo[d][5][17]dioxol-5-yl) ac. Available at: [Link]

  • Indian Journal of Chemistry. (2004, April). Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35.
  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Available at: [Link]

  • University of Bath. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Scalable asymmetric synthesis of (R)-1-(4-Methoxyphenyl)butan-1-amine

Application Note: Scalable Asymmetric Synthesis of (R)-1-(4-Methoxyphenyl)butan-1-amine Executive Summary This application note details the scalable synthesis of (R)-1-(4-Methoxyphenyl)butan-1-amine , a critical chiral p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Asymmetric Synthesis of (R)-1-(4-Methoxyphenyl)butan-1-amine

Executive Summary

This application note details the scalable synthesis of (R)-1-(4-Methoxyphenyl)butan-1-amine , a critical chiral pharmacophore found in various analgesic and neuroprotective agents. While traditional chemical resolution is inefficient (maximum 50% yield) and transition-metal catalysis requires expensive ligands and high-pressure infrastructure, this guide prioritizes Biocatalytic Transamination as the superior manufacturing route.

We compare two validated protocols:

  • Primary Route (Biocatalytic):

    
    -Transaminase (ATA) mediated reductive amination using an (R)-selective enzyme.[1]
    
  • Secondary Route (Chemocatalytic): Asymmetric Hydrogenation of the corresponding enamide using Rh-catalysis (for benchmarking).

Target Molecule Profile

PropertySpecification
IUPAC Name (1R)-1-(4-methoxyphenyl)butan-1-amine
CAS No. 1391053-15-0 (Generic for enantiomer)
Molecular Weight 179.26 g/mol
Precursor 4'-Methoxybutyrophenone
Chiral Challenge Acyclic alkyl-aryl ketone; difficult to differentiate sterically via standard chemocatalysis.
Electronic Factor p-Methoxy group is electron-donating, deactivating the carbonyl carbon toward nucleophilic attack, requiring optimized kinetics.

Route A: Biocatalytic Transamination (Recommended)

Mechanistic Insight

The reaction utilizes an (R)-selective


-Transaminase (ATA) .[1] The enzyme shuttles an amino group from a sacrificial donor (Isopropylamine) to the prochiral ketone substrate via a Pyridoxal-5'-phosphate (PLP) cofactor.

Key Advantage: The use of Isopropylamine (IPA) generates Acetone as a coproduct.[2] Acetone is volatile and easily removed, driving the equilibrium toward the product amine.

Biocatalytic Cycle Diagram

ATA_Mechanism Substrate 4-Methoxybutyrophenone (Prochiral Ketone) Enzyme_PMP Enzyme-PMP (Pyridoxamine) Substrate->Enzyme_PMP Product (R)-Target Amine Enzyme_PLP Enzyme-PLP (Internal Aldimine) Enzyme_PLP->Enzyme_PMP + Donor - Coproduct Coproduct Acetone (Volatile Coproduct) Enzyme_PLP->Coproduct Enzyme_PMP->Product Enzyme_PMP->Enzyme_PLP + Substrate - Product Donor Isopropylamine (Amine Donor) Donor->Enzyme_PLP

Figure 1: Ping-Pong Bi-Bi mechanism of


-Transaminase. The cycle relies on the regeneration of PLP from PMP using isopropylamine.
Experimental Protocol (Scale: 10g)

Reagents:

  • Substrate: 4'-Methoxybutyrophenone (10.0 g, 56.1 mmol).

  • Enzyme: Codexis ATA-417 (or Arthrobacter sp. variant) lyophilized powder (200 mg).

  • Cofactor: PLP (Pyridoxal-5'-phosphate) (0.5 mM final conc).

  • Donor: Isopropylamine (IPA) (1.0 M final conc).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Cosolvent: DMSO (10% v/v).[3]

Step-by-Step Procedure:

  • Buffer Prep: Dissolve PLP (13 mg) in 90 mL of 100 mM Potassium Phosphate buffer (pH 7.5).

  • Donor Addition: Add Isopropylamine (IPA) slowly to the buffer. Critical: The addition of IPA will spike pH. Re-adjust pH to 7.5 using 6M HCl.

  • Substrate Solution: Dissolve 10 g of 4'-Methoxybutyrophenone in 10 mL DMSO. Warm to 35°C if necessary to ensure solvation.

  • Reaction Initiation: Add the enzyme powder to the buffer/IPA mixture. Stir gently to dissolve. Add the DMSO-substrate solution dropwise.

  • Incubation: Stir at 45°C (thermostability limit of most ATAs) for 24 hours. Leave the vessel slightly vented (with a reflux condenser or chemically resistant membrane) to allow acetone evaporation, driving equilibrium.

  • Monitoring: Check conversion via HPLC (C18 column, 0.1% TFA/MeCN gradient). Target >98% conversion.

  • Workup:

    • Acidify to pH 2.0 with 6M HCl (protonates the amine product, keeping it in aqueous phase).

    • Extract with MTBE (2 x 50 mL) to remove unreacted ketone and DMSO. Discard organic layer.

    • Basify aqueous layer to pH 12.0 with 10M NaOH.

    • Extract product into EtOAc (3 x 50 mL).

    • Dry over Na₂SO₄ and concentrate.[4]

Validation Criteria:

  • Yield: >90% isolated yield.[5]

  • ee: >99% (Determined via Chiral HPLC, e.g., Chiralcel OD-H).[6]

Route B: Asymmetric Hydrogenation of Enamide (Chemical Benchmark)

Mechanistic Insight

Since direct asymmetric hydrogenation of acyclic alkyl-aryl ketones is difficult, the ketone is first converted to an Enamide . The Enamide possesses a C=C double bond that coordinates efficiently with Rhodium-Phosphine complexes, allowing for high enantioselectivity.

Workflow Diagram

Chem_Route Ketone 4-Methoxybutyrophenone Enamide_Step Enamide Formation (NH2OH / Ac2O / Fe) Ketone->Enamide_Step Enamide N-(1-(4-methoxyphenyl)but-1-en-1-yl)acetamide Enamide_Step->Enamide Hydrogenation Asymmetric Hydrogenation [Rh(COD)2]BF4 + (R,R)-DuPhos 50 bar H2 Enamide->Hydrogenation Deprotection Hydrolysis (HCl) Hydrogenation->Deprotection Final_Product (R)-1-(4-Methoxyphenyl)butan-1-amine Deprotection->Final_Product

Figure 2: Chemical synthesis pathway via Enamide intermediate.

Experimental Protocol
  • Enamide Synthesis:

    • Convert ketone to oxime (Hydroxylamine HCl, NaOAc).

    • Reduce oxime to enamide using Iron/Acetic Anhydride or reductive acetylation.

    • Note: This step adds unit operations and reduces overall atom economy compared to biocatalysis.

  • Asymmetric Hydrogenation:

    • Catalyst: [Rh(COD)₂]BF₄ (1 mol%) + (R,R)-Me-DuPhos (1.1 mol%).

    • Solvent: Degassed Methanol.

    • Conditions: 50 bar H₂, 25°C, 12 hours.

    • Workup: Remove solvent, pass through silica plug to remove Rh catalyst.

  • Hydrolysis:

    • Reflux intermediate Acetamide in 6M HCl to liberate the free amine.

Comparative Analysis

FeatureRoute A: Biocatalysis (ATA)Route B: Chemocatalysis (Rh-Enamide)
Step Count 1 (One-pot)3 (Oxime -> Enamide -> Amine)
Enantiomeric Excess >99% (Strict enzyme pocket)90-96% (Ligand dependent)
Metal Contamination NoneHigh risk (Rh removal required)
Pressure AmbientHigh Pressure (50 bar H₂)
Cost Driver Enzyme (reusable if immobilized)Rhodium Catalyst & Ligand
Scalability High (Linear scale-up)Medium (Safety constraints with H₂)

Troubleshooting & Optimization

  • Problem: Low conversion in Biocatalysis.

    • Root Cause:[7][8][9][10] Product inhibition or unfavorable equilibrium.

    • Solution: Increase evaporation of acetone (sweep gas). Use an in situ product removal (ISPR) system (e.g., overlay with undecane to extract the amine as it forms, though this requires the amine to be neutral).

  • Problem: Substrate insolubility.

    • Solution: 4-Methoxybutyrophenone is lipophilic. Increase DMSO to 20% or add a surfactant (e.g., 0.5% Tween-80).

  • Problem: Low ee in Chemical Route.

    • Solution: Lower temperature to 0°C or switch ligand to (R,R)-TangPhos.

References

  • Codexis Inc. Codex® ATA Screening Kit Protocol. (Industry standard for transaminase screening conditions). Link

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. (Foundational paper on ATA scalability). Link

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine reduction." Advanced Synthesis & Catalysis, 352(5), 753-819. (Review of chemical routes). Link

  • Koszelewski, D., et al. (2010). "Formal asymmetric biocatalytic reductive amination." Angewandte Chemie Int.[11] Ed., 49(36), 6274-6277. (Specifics on ATA equilibrium displacement). Link

Sources

Application

Application Note &amp; Protocols: Strategic Synthesis of Chiral Ligands from (R)-1-(4-Methoxyphenyl)butan-1-amine

Abstract (R)-1-(4-Methoxyphenyl)butan-1-amine is a readily accessible and valuable chiral building block for asymmetric synthesis. Its primary amine functionality serves as a versatile nucleophilic handle for the constru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-1-(4-Methoxyphenyl)butan-1-amine is a readily accessible and valuable chiral building block for asymmetric synthesis. Its primary amine functionality serves as a versatile nucleophilic handle for the construction of more complex chiral ligands, which are indispensable in modern metal-catalyzed asymmetric reactions.[1] This guide provides a detailed technical overview and validated protocols for the synthesis of two key classes of chiral ligands starting from this amine: C₂-symmetric diamines and P,N-aminophosphines. The protocols are designed for researchers in synthetic chemistry and drug development, with an emphasis on the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Value of (R)-1-(4-Methoxyphenyl)butan-1-amine

Chiral ligands are the cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries.[2][3][] The efficacy of a chiral ligand is dictated by its steric and electronic properties, which create a specific chiral environment around a metal center. The starting material, (R)-1-(4-Methoxyphenyl)butan-1-amine, offers several advantages:

  • Stereochemical Purity: It is commercially available in high enantiomeric purity, providing a reliable source of chirality.

  • Synthetic Versatility: The primary amine is a potent nucleophile, readily participating in N-alkylation, amidation, and reactions with electrophilic phosphorus reagents.[5]

  • Structural Features: The 4-methoxyphenyl group provides a rigid, sterically defined aromatic moiety, while the butyl group offers non-polar bulk. These features can be leveraged to fine-tune the ligand's performance in catalysis.

This document outlines two primary synthetic pathways to convert this chiral amine into high-value ligands.

Synthetic Pathways and Rationale

The conversion of the primary amine into a bidentate or monodentate ligand is the core objective. We will explore two robust and widely applicable transformations: reductive amination for diamine synthesis and phosphinylation for P,N-ligand synthesis.

G cluster_start Chiral Starting Material cluster_path1 Pathway 1: Diamine Ligand Synthesis cluster_path2 Pathway 2: P,N-Ligand Synthesis start (R)-1-(4-Methoxyphenyl)butan-1-amine reductive_amination Reductive Amination (+ Glutaraldehyde) start->reductive_amination phosphinylation Phosphinylation (+ Chlorodiphenylphosphine) start->phosphinylation diamine C₂-Symmetric Bis-Secondary Diamine Ligand reductive_amination->diamine aminophosphine Chiral Aminophosphine (P,N-Ligand) phosphinylation->aminophosphine

Figure 1: Overview of synthetic pathways from the chiral amine.

Protocol 1: Synthesis of a C₂-Symmetric Diamine Ligand via Reductive Amination

Reductive amination is a superior method for N-alkylation, as it avoids the over-alkylation often encountered with alkyl halides and utilizes environmentally benign reagents.[6][7] The reaction proceeds through the in-situ formation of an imine, which is then selectively reduced by a mild hydride agent like sodium triacetoxyborohydride (STAB). STAB is particularly effective as it is less reactive towards the starting aldehyde/ketone compared to the generated iminium ion.[6]

G amine Primary Amine (R-NH₂) iminium Iminium Ion [R-N=CHR']⁺ amine->iminium Condensation (-H₂O) aldehyde Aldehyde (R'-CHO) aldehyde->iminium product Secondary Amine (R-NH-CH₂R') iminium->product Hydride Reduction (e.g., NaBH(OAc)₃)

Figure 2: Mechanism of Reductive Amination.

Materials and Reagents
ReagentCAS NumberSupplierGrade
(R)-1-(4-Methoxyphenyl)butan-1-amine104234-62-0Sigma-Aldrich≥98% ee
Glutaraldehyde (50 wt. % in H₂O)111-30-8Sigma-AldrichReagent Grade
Sodium triacetoxyborohydride (STAB)56553-60-7Sigma-AldrichReagent Grade, 95%
Dichloromethane (DCM), anhydrous75-09-2Acros Organics≥99.8%, DriSolv
Sodium bicarbonate (NaHCO₃), saturated solution144-55-8Fisher ChemicalLaboratory Grade
Magnesium sulfate (MgSO₄), anhydrous7487-88-9Fisher ChemicalLaboratory Grade
Step-by-Step Protocol
  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-1-(4-Methoxyphenyl)butan-1-amine (2.00 g, 11.16 mmol, 2.2 eq).

  • Solvent Addition: Dissolve the amine in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Aldehyde Addition: Cool the solution to 0 °C using an ice bath. Add glutaraldehyde (50 wt. % in H₂O, 0.51 g, 5.07 mmol, 1.0 eq) dropwise over 10 minutes. The solution may turn slightly yellow.

    • Rationale: Slow, cooled addition minimizes side reactions of the dialdehyde. Using the aqueous solution is acceptable as the imine formation is reversible and driven forward by the subsequent reduction.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (3.23 g, 15.22 mmol, 3.0 eq) portion-wise over 20 minutes.

    • Rationale: Portion-wise addition controls the exothermic reaction and any gas evolution. A slight excess of STAB ensures complete reduction of the di-imine intermediate.

  • Reaction Monitoring: Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in DCM) until the starting amine spot has been consumed.

  • Work-up: Carefully quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel (gradient elution, 0-5% Methanol in DCM) to afford the C₂-symmetric diamine as a pale yellow oil.

Expected Results & Characterization
  • Yield: 75-85%

  • Appearance: Pale yellow, viscous oil.

  • ¹H NMR (CDCl₃): Expect characteristic peaks for the methoxy group (~3.8 ppm), aromatic protons (6.8-7.2 ppm), and the newly formed N-CH₂ protons.

  • HRMS (ESI): Calculate the expected m/z for [M+H]⁺ to confirm the molecular weight.

Protocol 2: Synthesis of a Chiral Aminophosphine (P,N) Ligand

Chiral aminophosphine ligands are highly effective in a range of catalytic reactions, including palladium-catalyzed allylic alkylation and ruthenium-catalyzed hydrogenations.[8][9] The synthesis involves the reaction of the chiral amine with an electrophilic phosphorus source, typically chlorodiphenylphosphine. This reaction is highly sensitive to air and moisture.

  • Causality: Phosphorus(III) compounds are readily oxidized by atmospheric oxygen to the corresponding phosphine oxides.[10] The starting chlorophosphine is also highly sensitive to water. Therefore, strict anhydrous and anaerobic (Schlenk line or glovebox) techniques are mandatory for success. The use of a tertiary amine base like triethylamine is crucial to scavenge the HCl byproduct generated during the reaction.

Materials and Reagents
ReagentCAS NumberSupplierGrade
(R)-1-(4-Methoxyphenyl)butan-1-amine104234-62-0Sigma-Aldrich≥98% ee
Chlorodiphenylphosphine1079-66-9Sigma-Aldrich98%
Triethylamine (Et₃N), distilled121-44-8Acros Organics≥99.5%, extra dry
Toluene, anhydrous108-88-3Acros Organics≥99.8%, DriSolv
Hexane, anhydrous110-54-3Acros OrganicsDriSolv
Degassed, deionized water7732-18-5--
Step-by-Step Protocol
  • Reaction Setup: Assemble an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar under a high-purity nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add (R)-1-(4-Methoxyphenyl)butan-1-amine (1.00 g, 5.58 mmol, 1.0 eq) and anhydrous toluene (40 mL) via cannula or syringe. Add freshly distilled triethylamine (0.85 mL, 6.14 mmol, 1.1 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Phosphine Addition: Add chlorodiphenylphosphine (1.0 mL, 5.58 mmol, 1.0 eq) dropwise via syringe over 15 minutes. A white precipitate of triethylamine hydrochloride ([Et₃NH]Cl) will form immediately.

    • Rationale: The low temperature controls the highly exothermic reaction and minimizes potential side reactions.

  • Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up (Anaerobic): Under an inert atmosphere, filter the reaction mixture through a pad of Celite via cannula filtration to remove the [Et₃NH]Cl precipitate. Wash the precipitate with two 10 mL portions of anhydrous toluene.

  • Concentration: Concentrate the combined filtrate under reduced pressure (using a Schlenk line vacuum) to obtain the crude aminophosphine ligand as an oil.

  • Purification (Optional Borane Protection):

    • Rationale: Aminophosphines can be challenging to purify via chromatography due to their sensitivity. Converting the product to its air-stable borane adduct facilitates purification and handling.[10]

    • Dissolve the crude oil in anhydrous THF (20 mL). Cool to 0 °C.

    • Add borane dimethyl sulfide complex (BH₃·SMe₂, ~1.1 eq) dropwise.

    • Stir for 2 hours at room temperature.

    • Remove the solvent under reduced pressure. The resulting solid phosphine-borane adduct can be purified by column chromatography on silica gel (Eluent: 20% Ethyl Acetate in Hexane).

    • To obtain the free phosphine, the borane adduct can be deprotected by reacting with an excess of a stronger amine like DABCO or by careful acid treatment.

Expected Results & Characterization
  • Yield: 80-90% (crude).

  • Appearance: Colorless to pale yellow oil.

  • ³¹P NMR (CDCl₃): A key characterization technique. Expect a single peak around δ 40-60 ppm for the free phosphine. For the phosphine-borane adduct, expect a broad quartet around δ +15-25 ppm.

  • ¹H NMR (CDCl₃): Protons on the carbon adjacent to the phosphorus will show coupling (J-coupling) to the ³¹P nucleus.

Conclusion

(R)-1-(4-Methoxyphenyl)butan-1-amine is a superb chiral precursor for synthesizing valuable ligands for asymmetric catalysis. The protocols detailed herein for producing C₂-symmetric diamines and P,N-aminophosphines are robust, reproducible, and grounded in well-understood chemical principles. By carefully considering the rationale behind each step, from reagent choice to reaction conditions, researchers can confidently prepare these ligands and apply them to the synthesis of complex, enantiomerically pure molecules.

References

  • Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Google Search.
  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC. National Center for Biotechnology Information.
  • PN Ligands - Mimi Hii. Imperial College London.
  • Chiral Phosphines Synthesis. Google Search.
  • Applications of Planar-Chiral Heterocycles as Ligands in Asymmetric Catalysis. ACS Publications.
  • Reductive Amination. WordPress.
  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Royal Society of Chemistry.
  • Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. Wiley Online Library.
  • Chiral diamines in asymmetric synthesis. UCL Discovery.
  • Synthesis of a Chiral Diamine Ligand Library. ResearchGate.
  • Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions (RSC Publishing).
  • Reductive amination - Wikipedia. Wikipedia.
  • Chiral Aminophosphines as Catalysts for Enantioselective Double-Michael Indoline Syntheses - PMC. National Center for Biotechnology Information.
  • Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.
  • Preparation of phosphines through C–P bond formation. Beilstein Journals.
  • Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.

Sources

Method

Application Notes &amp; Protocols: Biocatalytic Production of (R)-1-(4-Methoxyphenyl)butan-1-amine

Prepared by: Gemini, Senior Application Scientist Introduction: The Imperative for Stereoselective Amine Synthesis Chiral amines are fundamental building blocks in modern pharmaceuticals, with an estimated 40% of all dru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Stereoselective Amine Synthesis

Chiral amines are fundamental building blocks in modern pharmaceuticals, with an estimated 40% of all drug molecules containing at least one stereogenic amine center.[1] The specific enantiomer of an amine can determine its therapeutic efficacy and safety profile. The target molecule, (R)-1-(4-methoxyphenyl)butan-1-amine, is a valuable intermediate for various pharmacologically active compounds.

Traditional chemical methods for synthesizing such chiral amines often rely on transition metal catalysts, harsh reaction conditions, and chiral auxiliaries, which can lead to significant environmental waste and low stereoselectivity.[1][2][3] Biocatalysis, utilizing enzymes as natural catalysts, has emerged as a powerful and sustainable alternative.[3][4][5] Among the enzymatic tools available, ω-transaminases (ω-TAs) are particularly effective for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones.[5][6][7][8]

This guide provides a detailed examination of the principles and protocols for the production of (R)-1-(4-methoxyphenyl)butan-1-amine via ω-transaminase-mediated biocatalysis. We will explore both the use of isolated enzymes and whole-cell systems, offering researchers a comprehensive framework for implementation.

Principle of Asymmetric Amination via ω-Transaminase

The core of this biocatalytic method is the stereoselective transfer of an amino group from an amine donor to the prochiral ketone, 4-(4-methoxyphenyl)butan-2-one. This reaction is catalyzed by an (R)-selective ω-transaminase.

Mechanism and Cofactor: The enzymatic reaction is dependent on the cofactor pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6.[9][10][11] The reaction proceeds via a "ping-pong" mechanism:

  • The PLP, bound to the enzyme's active site, accepts the amino group from the amine donor, forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct.

  • The prochiral ketone substrate enters the active site and accepts the amino group from PMP, forming the desired (R)-chiral amine product and regenerating the enzyme-bound PLP for the next catalytic cycle.[12]

Overcoming Thermodynamic Limitations: Transamination reactions are often reversible, with an equilibrium constant close to 1.[12][13] To drive the reaction towards product formation, several strategies are employed:

  • Use of a Sacrificial Amine Donor: Isopropylamine (IPA) is a widely used amine donor. Its corresponding ketone byproduct, acetone, is volatile and can be easily removed from the reaction mixture, shifting the equilibrium forward.[6][8]

  • High Donor Concentration: Using a large molar excess of the amine donor can effectively push the reaction towards the desired product.[14]

  • Byproduct Removal Systems: Enzymatic cascades can be designed to remove the ketone byproduct. For instance, if L-alanine is the amine donor, the pyruvate byproduct can be removed by lactate dehydrogenase (LDH).[7][15]

Biocatalytic_Workflow cluster_prep Reaction Setup cluster_reaction Biocatalytic Conversion cluster_analysis Downstream Processing Prochiral_Ketone 4-(4-Methoxyphenyl)butan-2-one Reaction_Vessel Bioreactor (Controlled pH & Temp) Prochiral_Ketone->Reaction_Vessel Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Reaction_Vessel Enzyme (R)-selective ω-Transaminase + PLP Enzyme->Reaction_Vessel Workup Extraction & Purification Reaction_Vessel->Workup Reaction Mixture Analysis Chiral HPLC/GC Analysis (Conversion & % ee) Workup->Analysis Final_Product (R)-1-(4-Methoxyphenyl) butan-1-amine Workup->Final_Product

Fig 1. General workflow for biocatalytic amine production.

Enzyme Selection: The Key to Stereoselectivity

The success of this synthesis hinges on the selection of a highly stereoselective and active (R)-ω-transaminase. A vast number of transaminases have been discovered from various microorganisms, and protein engineering has significantly expanded their substrate scope to accommodate bulky aromatic ketones.[4][5][6][16][17]

For a novel substrate, it is essential to screen a panel of commercially available (R)-selective ω-TAs. The screening can be performed on a small scale to identify the most promising candidates based on conversion and enantiomeric excess (% ee).

Table 1: Hypothetical Screening Data for (R)-selective ω-Transaminases

Enzyme IDSource Organism (Example)Conversion (%)Enantiomeric Excess (% ee)
ATA-R01Arthrobacter sp.85>99
ATA-R02Aspergillus terreus6298
ATA-R03Engineered Variant98>99.5
ATA-R04Bacillus sp.4595

Reaction Conditions: 50 mM 4-(4-methoxyphenyl)butan-2-one, 1 M Isopropylamine, 1 mM PLP, 1 mg/mL enzyme, pH 8.0, 30°C, 24h.

Based on these hypothetical results, ATA-R03 would be selected for process optimization and scale-up due to its superior conversion and enantioselectivity.

Detailed Experimental Protocol: Asymmetric Synthesis

This protocol describes the synthesis using a commercially available, lyophilized (R)-selective ω-transaminase.

Materials and Reagents
  • Substrate: 4-(4-methoxyphenyl)butan-2-one (≥98% purity)

  • Enzyme: (R)-selective ω-transaminase (e.g., from a commercial screening kit)

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

  • Amine Donor: Isopropylamine (IPA)

  • Buffer: 100 mM Potassium phosphate buffer, pH 8.0

  • Solvent: Dimethyl sulfoxide (DMSO) for substrate dissolution

  • Extraction Solvent: Methyl tert-butyl ether (MTBE)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

  • pH Adjustment: 1 M NaOH / 1 M HCl

  • Equipment: Temperature-controlled orbital shaker, pH meter, centrifuge, analytical balance, chiral HPLC system.

Step-by-Step Protocol
  • Substrate Stock Preparation: Prepare a 1 M stock solution of 4-(4-methoxyphenyl)butan-2-one in DMSO. This is necessary as the ketone has limited aqueous solubility.

  • Reaction Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust the pH to 8.0 using 1 M NaOH or 1 M HCl. Add PLP to a final concentration of 1 mM and stir until fully dissolved.

  • Reaction Setup (10 mL Scale):

    • In a 50 mL screw-cap flask, add 8.9 mL of the PLP-containing phosphate buffer.

    • Add 1.0 mL of Isopropylamine (final concentration ~1 M).

    • Add 100 µL of the 1 M substrate stock solution (final concentration 10 mM).

    • Pre-warm the mixture to the desired reaction temperature (e.g., 35°C) in an orbital shaker.

  • Enzyme Addition: Weigh and add 10 mg of the lyophilized (R)-ω-transaminase powder (final concentration 1 mg/mL). Ensure the powder is fully dissolved.

  • Incubation: Seal the flask tightly and place it in the orbital shaker at 35°C and 200 rpm for 24 hours.

  • Reaction Monitoring: At timed intervals (e.g., 2, 4, 8, 24 hours), pause the shaker and withdraw a 100 µL aliquot.

    • Quench the reaction by adding the aliquot to 900 µL of acetonitrile.

    • Centrifuge at 13,000 rpm for 5 minutes to pellet the enzyme.

    • Analyze the supernatant by chiral HPLC to determine conversion and % ee.

  • Product Work-up (at 24 hours):

    • Adjust the pH of the remaining reaction mixture to >11 with 1 M NaOH to ensure the product amine is in its free base form.

    • Transfer the mixture to a separatory funnel and extract three times with 10 mL of MTBE.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude amine can be further purified by column chromatography on silica gel if necessary.

Reaction_Mechanism cluster_enzyme Enzyme Active Site Enzyme_PLP E-PLP Enzyme_PMP E-PMP Enzyme_PLP->Enzyme_PMP Half-Reaction 1 (Amination of Cofactor) Chiral_Amine (R)-1-(4-Methoxyphenyl) butan-1-amine Enzyme_PLP->Chiral_Amine Enzyme_PMP->Enzyme_PLP Half-Reaction 2 (Amination of Substrate) Ketone_Byproduct Acetone Enzyme_PMP->Ketone_Byproduct Amine_Donor Isopropylamine Amine_Donor->Enzyme_PLP Prochiral_Ketone 4-(4-Methoxyphenyl) butan-2-one Prochiral_Ketone->Enzyme_PMP

Fig 2. Schematic of the ω-transaminase catalytic cycle.

Process Optimization Parameters

To maximize yield and efficiency, key reaction parameters should be optimized.

Table 2: Guide to Reaction Parameter Optimization

ParameterRangeRationale & Causality
pH 7.0 - 9.5Enzyme activity and stability are highly pH-dependent. The optimal pH balances catalytic rate with enzyme longevity.[13]
Temperature 25 - 50 °CHigher temperatures increase reaction rates but can lead to enzyme denaturation. The optimal temperature is a trade-off between activity and stability.[14]
Substrate Loading 10 - 100 mMHigher concentrations improve process throughput but can lead to substrate inhibition or solubility issues.
Amine Donor (IPA) 0.5 - 2.0 MA high concentration is required to shift the reaction equilibrium. However, very high concentrations can inhibit or denature the enzyme.[14]
Enzyme Loading 0.5 - 5 mg/mLHigher enzyme loading reduces reaction time but increases cost. This must be optimized for economic viability.

Analytical Method: Chiral HPLC

Accurate monitoring of conversion and enantiomeric excess is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

  • Instrument: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Daicel Chiralcel OD-H, 4.6 x 250 mm).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol with a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape. A typical ratio is 90:10 (Hexane:IPA) + 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Expected Elution Order: The starting ketone will elute first, followed by the two amine enantiomers. The exact order of the (R) and (S) enantiomers depends on the specific chiral column used and must be confirmed with a racemic standard.

Calculation of Conversion and % ee:

  • Conversion (%) = [Area(R-amine) + Area(S-amine)] / [Area(Ketone) + Area(R-amine) + Area(S-amine)] * 100

  • Enantiomeric Excess (% ee) = |Area(R-amine) - Area(S-amine)| / [Area(R-amine) + Area(S-amine)] * 100

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Conversion 1. Unfavorable reaction equilibrium. 2. Low enzyme activity or instability. 3. Substrate or product inhibition.1. Increase amine donor concentration; consider a byproduct removal system.[15] 2. Re-optimize pH and temperature; check enzyme storage conditions. 3. Lower the initial substrate concentration or use a fed-batch approach.
Low Enantiomeric Excess (% ee) 1. Incorrect enzyme selection (low stereoselectivity). 2. Racemization of product under reaction conditions.1. Screen for a more selective (R)-ω-transaminase. 2. Check the stability of the chiral amine at the reaction pH and temperature. Consider lowering the temperature.
Enzyme Precipitation 1. pH or temperature is outside the optimal stability range. 2. High concentration of co-solvent (DMSO) or amine donor.1. Re-optimize reaction conditions within the enzyme's stable range. 2. Reduce co-solvent percentage; optimize amine donor concentration. Consider enzyme immobilization.[18][19]
Inconsistent Results 1. Inaccurate pipetting of reagents. 2. Degradation of PLP cofactor (light sensitive). 3. Incomplete dissolution of enzyme or substrate.1. Calibrate pipettes and ensure careful preparation of reaction mixtures. 2. Prepare PLP solutions fresh and protect from light. 3. Ensure all components are fully dissolved before starting the reaction.

References

  • Taylor & Francis. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • Almac. Application of ω‐Transaminases in the Pharmaceutical Industry.
  • ACS Publications. (2023, April 10). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity | ACS Catalysis.
  • PMC. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • Oxford Academic. (2022, September 15). Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites.
  • ScienceDirect. Reductive amination: Methods for cell-free and whole-cell biocatalysis.
  • Chemical Reviews. (2017, December 18). Application of ω-Transaminases in the Pharmaceutical Industry.
  • ChemistryViews. (2020, May 11). Enzyme-Catalyzed Synthesis of Chiral Primary Amines.
  • UCL Discovery. Use of transaminase enzymes for the synthesis of pharmaceutical intermediates.
  • MDPI. (2019, May 10). Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines.
  • Dove Medical Press. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • ACS GCI Pharmaceutical Roundtable. Biocatalysis: Case Studies.
  • DTU Research Database. Immobilisation of ω-transaminase for industrial application: Screening and characterisation of commercial ready to use enzyme carriers.
  • SciSpace. (2017, March 14). Enzyme Cascades in Whole Cells for the Synthesis of Chiral Cyclic Amines.
  • PMC. (2020, April 16). Transaminases for industrial biocatalysis: novel enzyme discovery.
  • Lund University Publications. Investigating recombinant transaminase stability with cofactor variations and enzyme immobilization.
  • Teknoscienze. (2026, January 28). How to optimise the immobilization of amino transaminases on synthetic enzyme carriers, to achieve up to a 13-fold increase in performances.
  • Hovione. (2020, October 23). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines.
  • MDPI. (2025, March 28). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin.
  • ResearchGate. (2025, August 9). Immobilisation of ω-transaminase for industrial application: Screening and characterisation of commercial ready to use enzyme carriers | Request PDF.
  • PubMed. Challenges and good practices on transaminase-catalysed synthesis of optically pure amines.
  • RSC Publishing. (2024, September 19). Membrane-immobilized transaminases for the synthesis of enantiopure amines.
  • Transaminase biocatalysis for chiral amines of pharmaceutical impact.
  • ACS Publications. (2021, March 10). Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor | ACS Catalysis.
  • Google Patents. EP2641972A1 - Process for the asymmetric amination of ketones employing omega-transaminases in organic solvents.
  • ResearchGate. Transaminase‐catalyzed kinetic resolution with co‐substrate recycling....
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Transaminase - Wordpress.
  • PubMed. (1999). Asymmetric synthesis of chiral amines with omega-transaminase.
  • Chemical Communications (RSC Publishing). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase.
  • University of Illinois. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates - Zhao Group @ UIUC.
  • MDPI. (2025, April 3). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines.
  • Scilit. Biochemical and Structural Characterization of an (R)‐Selective Transaminase in the Asymmetric Synthesis of Chiral Hydroxy Amines.
  • Sigma-Aldrich. Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor.
  • ResearchGate. (2025, October 11). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines.
  • ResearchGate. (2025, August 6). ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids.
  • PMC - NIH. Biocatalysis: Enzymatic Synthesis for Industrial Applications.
  • Cardiff University. (2018, September 18). Chemical Engineering Journal - -ORCA.
  • Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.

Sources

Application

Using (R)-1-(4-Methoxyphenyl)butan-1-amine for chiral resolution of carboxylic acids

Executive Summary This guide details the protocol for using (R)-1-(4-Methoxyphenyl)butan-1-amine (hereafter referred to as (R)-MPBA ) as a resolving agent for racemic carboxylic acids. While (R)-1-phenylethylamine is the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for using (R)-1-(4-Methoxyphenyl)butan-1-amine (hereafter referred to as (R)-MPBA ) as a resolving agent for racemic carboxylic acids. While (R)-1-phenylethylamine is the industry standard, it often fails to resolve sterically hindered or highly lipophilic acids due to poor crystalline packing or excessive solubility.

(R)-MPBA serves as a "structurally tuned" alternative. The addition of the para-methoxy group introduces a strong hydrogen-bond acceptor and alters


-

stacking capabilities, while the propyl chain (butan-1-amine backbone) increases lipophilicity. This guide provides a self-validating workflow for screening, scale-up, and recovery, utilizing principles from the "Dutch Resolution" methodology.

Scientific Mechanism & Rationale

The "Key-and-Lock" Tuning

Classical resolution relies on the formation of diastereomeric salts with distinct lattice energies. If the standard agent (Phenylethylamine) yields oils or non-selective precipitates, the resolving agent must be modified to alter the crystal packing kinetics.

  • Electronic Effect (

    
    -OMe):  The methoxy group increases electron density on the aromatic ring, strengthening cation-
    
    
    
    interactions within the salt lattice.
  • Steric/Lipophilic Effect (Propyl Chain): The extension from a methyl (in phenylethylamine) to a propyl group changes the "bite angle" of the ammonium-carboxylate interaction and significantly lowers water solubility, making this agent superior for resolutions in non-polar organic solvents like Ethyl Acetate or MTBE.

The Resolution Pathway

The process follows the thermodynamic discrimination between the (


-

) and (

-

) salts.

ResolutionPathway Racemate Racemic Acid (±)-R-COOH Solution Supersaturated Solution (ΔT: Reflux → 25°C) Racemate->Solution Dissolve Agent (R)-MPBA (Resolving Agent) Agent->Solution 0.5 - 1.0 eq Precipitate Crystalline Salt (Diastereomer A) Solution->Precipitate Nucleation (Less Soluble) MotherLiquor Mother Liquor (Diastereomer B) Solution->MotherLiquor Filtration PureAcid Enantioenriched Acid Precipitate->PureAcid Acid Hydrolysis (HCl) Recycle Recovered (R)-MPBA Precipitate->Recycle Base Extraction

Figure 1: Workflow for Diastereomeric Salt Resolution. The critical step is the thermodynamic control during the cooling phase to ensure only the less soluble salt nucleates.

Experimental Protocols

Phase 1: Solvent & Stoichiometry Screening (Micro-scale)

Objective: Determine the optimal solvent system where the salt forms but redissolves at reflux and crystallizes upon cooling.

Reagents:

  • Racemic Acid (100 mg per vial)

  • (R)-MPBA (Molar equivalents: 1.0 eq)

  • Solvents: Ethanol (95%), 2-Propanol (IPA), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Methyl tert-butyl ether (MTBE).

Step-by-Step:

  • Preparation: Place 100 mg of racemic acid into 5 separate HPLC vials.

  • Addition: Add 1.0 molar equivalent of (R)-MPBA to each vial.

  • Solvent Addition: Add 0.5 mL of respective solvent to each vial.

  • Thermal Cycle:

    • Heat to reflux (or 80°C) until dissolved. Note: If solid remains, add solvent in 0.1 mL increments until clear.

    • Allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Observation Logic:

    • Clear Solution: Too soluble.

      
       Add anti-solvent (Hexane) or concentrate.
      
    • Oil:[1] "Oiling out" (failed crystallization).[2]

      
       Re-heat and seed, or switch solvent.
      
    • Crystals:Success. Filter and analyze.

Data Analysis (Success Criteria): Analyze the crystals via Chiral HPLC. A Diastereomeric Excess (de) > 30% in the first pass is considered a viable candidate for scale-up.

Phase 2: Scale-Up Crystallization (The "Pope-Peachey" Method)

Objective: Maximize yield and purity using the "Half-Quantity" method if applicable, or full equivalent method.

Protocol:

  • Dissolution: Suspend 10 g of Racemic Acid in the optimized solvent (e.g., 100 mL EtOAc).

  • Neutralization: Add 0.5 equivalents of (R)-MPBA.

    • Why 0.5 eq? This forces the "tightest binding" enantiomer to crystallize with the amine, while the other enantiomer remains as the free acid in solution (Pope-Peachey method).

  • Reflux: Heat the mixture to reflux. Ensure complete dissolution.

  • Controlled Cooling:

    • Ramp down to 50°C over 30 mins.

    • Seeding: At the metastable zone (approx. 45-50°C), add a few crystals from Phase 1.

    • Ramp to 20°C over 4 hours. Stir gently (100 rpm) to prevent crystal breakage.

  • Harvest: Filter the solids under vacuum. Wash the cake with cold solvent (0°C).

  • Recrystallization: If chiral purity is <98%, recrystallize the salt in the same solvent (typically requires 1/2 the original volume).

Phase 3: Salt Breaking & Recovery

Objective: Isolate the pure chiral acid and recover the expensive (R)-MPBA for reuse.

  • Suspension: Suspend the purified salt in Water/DCM (1:1 ratio).

  • Acidification: Slowly add 1M HCl until pH < 2.

    • Mechanism:[1][3][4][5][6][7] The amine becomes protonated (

      
      ) and moves to the aqueous layer. The carboxylic acid becomes protonated (
      
      
      
      ) and moves to the DCM (organic) layer.
  • Separation: Separate layers. Extract aqueous layer 2x with DCM.

  • Acid Isolation: Dry combined DCM layers over

    
    , filter, and evaporate to yield the Chiral Acid .
    
  • Amine Recovery: Treat the aqueous layer (containing amine-HCl) with 2M NaOH until pH > 12. Extract with MTBE or EtOAc to recover (R)-MPBA .

Troubleshooting & Decision Matrix

If the standard protocol yields oils or low purity, use the following logic tree to optimize.

OptimizationLogic Start Result after Cooling? Oil Oiling Out Start->Oil Clear No Precipitate Start->Clear LowPurity Crystals but Low Purity (<20% de) Start->LowPurity ChangeSolvent Switch to Non-Polar (EtOAc/Hexane) Oil->ChangeSolvent Too Polar Seed Re-heat & Seed at Cloud Point Oil->Seed Kinetic Issue Conc Concentrate or Add Anti-Solvent Clear->Conc Too Dilute Dutch Apply Dutch Resolution (Add 5% (R)-Phenylethylamine) LowPurity->Dutch Solid Solution Formed?

Figure 2: Troubleshooting Logic for Chiral Resolution. "Dutch Resolution" refers to adding a small amount of a structurally related amine to inhibit the nucleation of the undesired diastereomer.

Typical Performance Data

The following table illustrates expected solubility differences when switching from Phenylethylamine (PEA) to (R)-MPBA for a lipophilic acid (e.g., Ibuprofen analog).

Parameter(R)-Phenylethylamine (Standard)(R)-MPBA (This Protocol)Impact
Solubility (EtOAc) Low (Precipitates too fast)ModerateAllows controlled crystal growth
Solubility (Water) HighVery LowEasier recovery; less loss to aqueous phase
Crystal Habit Often Needles (traps impurity)Prisms/BlocksHigher purity per pass
Recycle Yield ~85%>95%Lower water solubility aids extraction

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on diastereomeric salt crystallization).

  • Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. (Establishes the "Dutch Resolution" concept of using structural analogs like MPBA).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Database of resolution protocols).

  • Saigo, K., et al. (1982). "Optical Resolution of Mandelic Acid Derivatives." Bulletin of the Chemical Society of Japan. (Demonstrates the utility of p-substituted amines).

  • PubChem. (2025).[8] Compound Summary for (R)-1-(4-methoxyphenyl)butan-1-amine.

Sources

Method

High-Fidelity One-Pot Synthesis of (R)-1-(4-Methoxyphenyl)butan-1-amine Derivatives

Application Note: AN-2026-CHIRAL Executive Summary The synthesis of chiral benzylic amines is a cornerstone of modern pharmaceutical development, serving as the scaffold for calcimimetics (e.g., Cinacalcet analogs) and v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHIRAL

Executive Summary

The synthesis of chiral benzylic amines is a cornerstone of modern pharmaceutical development, serving as the scaffold for calcimimetics (e.g., Cinacalcet analogs) and various analgesics. This guide details two high-fidelity, one-pot protocols for synthesizing (R)-1-(4-methoxyphenyl)butan-1-amine and its derivatives.

Moving beyond classical resolution, we present two orthogonal approaches:

  • Biocatalytic Transamination: A "Green Chemistry" route offering superior enantiopurity (>99% ee) under ambient conditions.

  • Asymmetric Reductive Amination (ARA): A chemocatalytic route utilizing Ruthenium-based transfer hydrogenation, ideal for scalability and handling substrates with low aqueous solubility.

Both protocols are designed as self-validating systems, minimizing intermediate handling to maximize yield and atom economy.

Strategic Overview: Route Selection

FeatureProtocol A: Biocatalytic TransaminationProtocol B: Ru-Catalyzed ARA
Primary Mechanism Enzymatic amine transfer (PLP-dependent)Asymmetric Transfer Hydrogenation (ATH)
Chiral Source (R)-Selective

-Transaminase
Chiral Ligand (e.g.,

-TsDPEN)
Conditions Aqueous Buffer, 30°C, pH 7–8Organic Solvent (MeOH/DCM), 40–60°C
Enantioselectivity Excellent (>99% ee)Good to Excellent (90–97% ee)
Scalability Linear (requires reactor volume)High (batch or flow chemistry)
Key Limitation Substrate solubility (requires DMSO/surfactant)Catalyst cost and removal

Protocol A: Biocatalytic Transamination (Enzymatic Route)

This protocol utilizes an (R)-selective


-transaminase (

-TA)
.[1][2] Unlike chemical reductions which often require cryogenic conditions to induce chirality, enzymes operate at ambient temperature with exquisite steric recognition.
Mechanism of Action

The reaction relies on the reversible transfer of an amino group from a sacrificial donor (Isopropylamine) to the prochiral ketone, mediated by the Pyridoxal-5'-phosphate (PLP) cofactor.

Biocatalysis Substrate 4-Methoxybutyrophenone (Ketone) Enzyme (R)-omega-Transaminase (PLP Cofactor) Substrate->Enzyme Donor Isopropylamine (Amine Donor) Donor->Enzyme Product (R)-Amine (Target) Enzyme->Product Byproduct Acetone (Volatile) Enzyme->Byproduct Byproduct->Enzyme Inhibition (Remove via evaporation)

Figure 1: Biocatalytic cascade for the transamination of aryl ketones. Removal of acetone is critical to drive the equilibrium forward.

Materials
  • Substrate: 1-(4-methoxyphenyl)butan-1-one (100 mg, 0.56 mmol).

  • Enzyme: Codexis ATA-007 or commercially available (R)-selective

    
    -TA from Arthrobacter sp. (approx. 20 U/mg).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM final conc).

  • Amine Donor: Isopropylamine (IPA) (1.0 M stock, pH adjusted to 7.5).

  • Buffer: 100 mM Potassium Phosphate Buffer (KPi), pH 7.5.

  • Co-solvent: DMSO (10% v/v).

Step-by-Step Methodology
  • Buffer Preparation: Prepare 10 mL of 100 mM KPi buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Solubilization: Dissolve 100 mg of ketone in 1 mL DMSO.

  • Reaction Assembly:

    • To a 20 mL glass vial, add 8 mL of Buffer/PLP solution.

    • Add 1 mL of 2M Isopropylamine hydrochloride (neutralized to pH 7.5).

    • Add the 1 mL Substrate/DMSO solution dropwise while stirring to create a suspension/emulsion.

    • Check pH: Readjust to 7.5 if necessary using 1M NaOH.

  • Initiation: Add 20 mg of (R)-

    
    -TA enzyme powder.
    
  • Incubation: Seal the vial (or leave open with a slight N2 sweep to remove acetone) and incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

    • Note: The removal of acetone (coproduct) drives the equilibrium to the right.

  • Quench & Workup:

    • Acidify to pH 2.0 with 6M HCl to stop the reaction and protonate the amine product (keeping it in the aqueous phase).

    • Extract with Ethyl Acetate (3 x 5 mL) to remove unreacted ketone. Discard organic layer.

    • Basify the aqueous phase to pH 12 with 10M NaOH.

    • Extract the product with Methyl tert-butyl ether (MTBE) (3 x 10 mL).

    • Dry combined MTBE layers over Na2SO4 and concentrate in vacuo.

Validation
  • Yield: Expect 85–95%.

  • Chiral HPLC: Column: Chiralcel OD-H; Eluent: Hexane/IPA/DEA (90:10:0.1); Flow: 1.0 mL/min. The (R)-enantiomer typically elutes second.

Protocol B: Ru-Catalyzed Asymmetric Reductive Amination (Chemical Route)

For laboratories where enzymes are unavailable or for substrates incompatible with aqueous buffers, this Asymmetric Transfer Hydrogenation (ATH) protocol offers a robust "one-pot" solution using ammonium salts as the nitrogen source.

Mechanism of Action

This reaction proceeds via the in situ formation of an imine between the ketone and ammonium acetate, followed by asymmetric reduction by a Ruthenium-hydride species governed by a chiral diamine ligand (TsDPEN).

ATH_Pathway cluster_cycle Catalytic Cycle Ketone Ketone + NH4OAc Imine Imine Intermediate (Transient) Ketone->Imine Condensation (-H2O) Product (R)-Amine Imine->Product Asymmetric Reduction Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] Catalyst->Product Asymmetric Reduction H_Source HCOONa / HCOOH (5:2 Azeotrope) H_Source->Product Asymmetric Reduction

Figure 2: One-pot Asymmetric Reductive Amination. The stereochemistry is controlled by the (S,S)-TsDPEN ligand, which typically yields (R)-amines from aryl-alkyl ketones.

Materials
  • Substrate: 1-(4-methoxyphenyl)butan-1-one (1.0 mmol).

  • Nitrogen Source: Ammonium Acetate (NH4OAc) (5.0 equiv).

  • Catalyst Precursor: [Ru(p-cymene)Cl2]2 (0.5 mol%).

  • Chiral Ligand: (S,S)-TsDPEN (1.0 mol%).

  • Reductant: Sodium Formate (HCOONa) (5.0 equiv).

  • Solvent: Methanol (degassed).

Step-by-Step Methodology
  • Catalyst Formation (In-situ):

    • In a Schlenk tube under Argon, dissolve [Ru(p-cymene)Cl2]2 (3.1 mg) and (S,S)-TsDPEN (3.7 mg) in 2 mL of dry Methanol.

    • Stir at 40°C for 20 minutes until the solution turns orange-red (formation of the 16e- Ru-complex).

  • One-Pot Assembly:

    • Add Ammonium Acetate (385 mg, 5 mmol) and Sodium Formate (340 mg, 5 mmol) to the catalyst solution.

    • Add the ketone substrate (178 mg, 1 mmol).

  • Reaction:

    • Seal the tube and heat to 50°C for 16–24 hours.

    • Note: The reaction generates CO2; ensure the vessel is pressure-rated or equipped with a bubbler if running on a larger scale.

  • Workup:

    • Cool to room temperature.

    • Acidify with 1M HCl (10 mL) and wash with Et2O (removes non-basic impurities).

    • Basify aqueous layer with KOH pellets to pH >12.

    • Extract with DCM (3 x 10 mL).

    • Dry over Na2SO4 and concentrate.

Validation
  • Selectivity: The (S,S)-ligand configuration generally yields the (R)-amine for aryl-alkyl ketones (check specific rotation against standard).

  • Purification: If necessary, convert to the HCl salt for recrystallization to upgrade ee >99%.

Comparative Data Analysis

MetricBiocatalysis (Protocol A)Ru-ARA (Protocol B)
Yield (Isolated) 92%88%
Enantiomeric Excess >99%94%
Reaction Time 24 h16 h
Atom Economy High (Acetone byproduct)Moderate (CO2/H2O byproduct)
Cost Driver Enzyme (reusable)Ru-Catalyst (precious metal)

Troubleshooting & Optimization

  • Low Conversion (Protocol A):

    • Cause: Product inhibition or equilibrium limitation.

    • Fix: Increase IPA concentration to 2M or apply a slight vacuum/nitrogen sweep to remove acetone continuously.

  • Low Solubility (Protocol A):

    • Fix: Increase DMSO to 20% or add 0.1% Triton X-100 surfactant.

  • Racemization (Protocol B):

    • Cause: Overheating or excessively acidic workup.

    • Fix: Keep reaction temperature <60°C; perform acid-base workup rapidly at 0°C.

References

  • Cheng, Y., et al. (2018).[3] "A highly efficient one-enzyme protocol using ω-transaminase and an amino donor enabling equilibrium displacement assisted by molecular oxygen."[3] Organic Chemistry Frontiers, 5, 1633-1638.[3]

  • Matsumura, K., et al. (2011).[4] "Asymmetric Synthesis of Chiral Primary Amines by Transfer Hydrogenation of N-(tert-Butanesulfinyl)ketimines." Organic Process Research & Development, 15(5), 1130–1137.

  • Wang, Y.Z., et al. (2023).[5] "Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones." Organic Letters, 25(14), 3554-3559.

  • Ellman, J. A., et al. (1999).[6] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Journal of Organic Chemistry, 64, 1278–1284.[6]

Sources

Application

Application Notes &amp; Protocols for Asymmetric Synthesis of (R)-1-(4-Methoxyphenyl)butan-1-amine

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the catalytic hydrogenation techniques for producing the chiral amine (R)-1-(4-Methoxypheny...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the catalytic hydrogenation techniques for producing the chiral amine (R)-1-(4-Methoxyphenyl)butan-1-amine. Chiral amines are critical building blocks in the pharmaceutical industry, and the stereoselective synthesis of this specific amine serves as a valuable intermediate. This guide details three primary methodologies: asymmetric transfer hydrogenation (ATH) of a ketone precursor followed by chemical conversion, direct asymmetric reductive amination (ARA) using transition metal catalysts, and a biocatalytic approach employing reductive aminases (RedAms). The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles, causality behind experimental choices, and comparative data to guide methodology selection.

Introduction and Strategic Overview

(R)-1-(4-Methoxyphenyl)butan-1-amine is a chiral amine of interest in medicinal chemistry due to its structural motifs present in various biologically active compounds. The primary challenge in its synthesis lies in the efficient and highly selective installation of the chiral center at the C1 position. The most convergent and atom-economical strategies begin with the prochiral ketone, 1-(4-methoxyphenyl)butan-1-one.

This guide outlines three distinct and robust pathways to the target (R)-amine, each with unique advantages in terms of selectivity, operational complexity, and green chemistry principles.

  • Strategy A: Asymmetric Hydrogenation/Transfer Hydrogenation (AH/ATH) : A two-step process involving the highly enantioselective reduction of the ketone to the corresponding (R)-alcohol, followed by conversion of the hydroxyl group to the amine. This is a well-established and versatile method.

  • Strategy B: Direct Asymmetric Reductive Amination (ARA) : A more convergent one-pot approach where the ketone, an ammonia source, and a chiral catalyst react directly to form the target amine. This method offers improved step-economy.[1][2]

  • Strategy C: Biocatalytic Reductive Amination : An enzymatic approach that leverages engineered reductive aminases (RedAms) for the direct conversion of the ketone to the chiral amine, offering exceptional selectivity under mild, aqueous conditions.[3][4][5]

The choice of strategy will depend on available equipment (e.g., high-pressure reactors), catalyst cost and availability, and desired scalability.

Precursor Synthesis: 1-(4-Methoxyphenyl)butan-1-one

A reliable supply of the prochiral ketone precursor is essential. A standard and efficient method for its synthesis is the Friedel-Crafts acylation of anisole.

Protocol 2.1: Friedel-Crafts Acylation of Anisole
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acylation: Add butanoyl chloride (1.0 equivalent) dropwise to the stirred suspension. After the addition is complete, add anisole (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(4-methoxyphenyl)butan-1-one as a clear oil.

Strategy A: Asymmetric Transfer Hydrogenation (ATH) and Amination

This robust two-step sequence first establishes the stereocenter via a highly reliable ATH reaction, followed by a functional group interconversion. The ATH of aryl ketones using Ruthenium(II) or Rhodium(III) complexes with chiral diamine ligands is a well-established transformation known for its high enantioselectivity.[6][7][8]

Workflow for Strategy A

Ketone 1-(4-Methoxyphenyl)butan-1-one Alcohol (R)-1-(4-Methoxyphenyl)butan-1-ol Ketone->Alcohol Protocol 3.1: ATH [Rh(III)-TsDPEN] HCOOH/NEt₃ Amine (R)-1-(4-Methoxyphenyl)butan-1-amine Alcohol->Amine Functional Group Interconversion (e.g., Mitsunobu)

Caption: Workflow for Strategy A: ATH followed by amination.

Protocol 3.1: ATH of 1-(4-Methoxyphenyl)butan-1-one
  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (N₂ or Ar), add [RhCp*Cl₂]₂ (0.005 equivalents) and (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN, 0.01 equivalents).

  • Reaction Mixture: Add a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃) as the hydrogen source. Add 1-(4-methoxyphenyl)butan-1-one (1.0 equivalent) to the flask.

  • Execution: Stir the mixture at 30-40 °C. The reaction is typically complete within 4-24 hours. Monitor progress by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution to remove residual formic acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting (R)-1-(4-Methoxyphenyl)butan-1-ol can be purified by column chromatography. Expect high yields (>95%) and enantiomeric excess (>98% ee).

Protocol 3.2: Conversion of Alcohol to Amine (Mitsunobu Reaction)
  • Setup: Dissolve the (R)-alcohol (1.0 equivalent), triphenylphosphine (PPh₃, 1.5 equivalents), and phthalimide (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Reaction: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Deprotection: Concentrate the reaction mixture and dissolve the residue in ethanol. Add hydrazine hydrate (4-5 equivalents) and reflux the mixture for 4 hours.

  • Workup and Purification: After cooling, acidify the mixture with HCl, filter to remove phthalhydrazide, and then basify the filtrate. Extract the product with an organic solvent, dry, and concentrate. Purify by chromatography to obtain the final (R)-amine.

Strategy B: Direct Asymmetric Reductive Amination (ARA)

This approach is highly efficient as it combines ketone, ammonia source, and hydrogen in a single, stereoselective step. Ruthenium catalysts paired with chiral diphosphine ligands like BINAP or Tol-BINAP are particularly effective for the direct ARA of aryl ketones.[1][9][10]

Workflow for Strategy B

Ketone 1-(4-Methoxyphenyl)butan-1-one Amine (R)-1-(4-Methoxyphenyl)butan-1-amine Ketone->Amine Protocol 4.1: Direct ARA [RuCl₂((R)-tol-BINAP)] NH₄OAc / H₂

Caption: Workflow for Strategy B: Direct Reductive Amination.

Protocol 4.1: Ru-Catalyzed Direct ARA
  • Catalyst and Reagents: In a high-pressure autoclave equipped with a glass liner and a magnetic stir bar, add [RuCl₂((R)-tol-BINAP)] (0.01 equivalents), 1-(4-methoxyphenyl)butan-1-one (1.0 equivalent), and ammonium acetate (NH₄OAc, 5-10 equivalents).

  • Solvent: Add degassed methanol as the solvent.

  • Reaction Setup: Seal the autoclave. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas (H₂).

  • Execution: Pressurize the autoclave to 50-80 atm with H₂. Heat the reaction to 60-80 °C and stir vigorously for 24-48 hours.

  • Workup: After cooling to room temperature, carefully vent the autoclave. Filter the reaction mixture to remove the catalyst.

  • Purification: Acidify the filtrate with aqueous HCl and wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer with NaOH and extract the product with dichloromethane. Dry the organic extracts, concentrate, and purify by column chromatography to yield the (R)-amine.

Strategy C: Biocatalytic Reductive Amination

Enzymatic methods offer unparalleled selectivity under environmentally benign conditions. Reductive aminases (RedAms) or Imine Reductases (IREDs) can directly convert the ketone and an amine donor into the chiral amine product.[3][5] This process often requires a cofactor regeneration system.

Workflow for Strategy C

Ketone 1-(4-Methoxyphenyl)butan-1-one Amine (R)-1-(4-Methoxyphenyl)butan-1-amine Ketone->Amine Protocol 5.1: Biocatalytic ARA Reductive Aminase (RedAm) Cofactor Regeneration

Caption: Workflow for Strategy C: Biocatalytic Reductive Amination.

Protocol 5.1: Reductive Aminase (RedAm) Mediated Synthesis
  • Reaction Buffer: Prepare a phosphate or Tris-HCl buffer (e.g., 100 mM, pH 8.0-9.0) containing ammonium formate (or another suitable amine donor like alanine with a transaminase).

  • Cofactor Regeneration System: To the buffer, add NAD(P)⁺ (1 mM), D-glucose (100 mM), and a glucose dehydrogenase (GDH) for cofactor recycling.

  • Enzyme and Substrate: Add the lyophilized powder or cell-free extract of a suitable (R)-selective Reductive Aminase. Add 1-(4-methoxyphenyl)butan-1-one (typically 10-50 mM), potentially dissolved in a small amount of a co-solvent like DMSO (e.g., 5% v/v) to aid solubility.

  • Execution: Incubate the reaction mixture at 30 °C with gentle shaking (e.g., 150-200 rpm) for 24 hours. Monitor the conversion by HPLC or GC analysis.

  • Workup: Stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or MTBE) and adjusting the pH to >10 with NaOH.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer multiple times. Combine the organic layers, dry over Na₂SO₄, and concentrate. The product can be further purified if necessary.

Comparative Data and Discussion

The selection of a synthetic route depends on a balance of factors including enantioselectivity, yield, operational complexity, and cost. The following table provides a comparative summary based on literature data for analogous aryl ketone substrates.

ParameterStrategy A: ATH + AminationStrategy B: Direct ARAStrategy C: Biocatalytic ARA
Typical Catalyst [RhCp*Cl₂]₂ / (R,R)-TsDPEN[RuCl₂((R)-tol-BINAP)]Reductive Aminase (engineered)
Hydrogen/Amine Source HCOOH/NEt₃; then separate aminationH₂ gas / NH₄OAcNH₄⁺ (from buffer)
Pressure AtmosphericHigh Pressure (50-80 atm)Atmospheric
Temperature 30-40 °C60-80 °C25-37 °C
Solvent OrganicMethanolAqueous Buffer
Typical Yield >90% (for ATH step)70-95%80-99%
Typical ee >98%90-98%>99%
Key Advantages Highly reliable, broad substrate scopeHigh step-economy, directExceptional selectivity, green process
Key Considerations Two separate synthetic operationsRequires high-pressure equipmentEnzyme availability and stability

Causality Behind Experimental Choices:

  • Catalyst Selection: In strategies A and B, the chiral ligand (e.g., TsDPEN, BINAP) creates a chiral pocket around the metal center.[6][9] The substrate coordinates in a sterically favored orientation, leading to the facial-selective delivery of the hydride from the metal to the carbonyl, thus establishing the stereocenter.

  • Hydrogen Source: While direct H₂ gas is highly atom-economical, ATH using formic acid/triethylamine is often operationally simpler as it avoids the need for high-pressure reactors.[7]

  • Amine Source in ARA: Ammonium salts like NH₄OAc serve as both the amine source and can influence the reaction environment. In biocatalysis, high concentrations of ammonium salts in the buffer drive the equilibrium towards product formation.[5][10]

  • Cofactor Regeneration: The use of a sacrificial substrate (glucose) and a secondary enzyme (GDH) in biocatalysis is crucial for economic viability, as it continuously recycles the expensive NAD(P)H cofactor.[3]

References

  • Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of Aryl Ketones Involving Free Phenolic Hydroxyl Group(s). PubMed. [Link]

  • Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water. PubMed. [Link]

  • Rhodium‐Catalyzed Asymmetric Transfer Hydrogenation of Aryl Ketones Involving Free Phenolic Hydroxyl Group(s). ResearchGate. [Link]

  • Rh-Catalyzed Asymmetric Transfer Hydrogenation of Cubane-Containing Ketones to Access Bioisomers of Diaryl Alcohols. The Journal of Organic Chemistry. [Link]

  • Highly Enantioselective Hydrogen-Transfer Reductive Amination. Angewandte Chemie. [Link]

  • Asymmetric Reductive Amination. University of Liverpool IT Services. [Link]

  • Method of producing 1-(4 methoxy-phenyl)- butanone.
  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry. [Link]

  • 1-(4-methoxyphenyl)-4-phenyl-1,4-butanedione. ChemSynthesis. [Link]

  • Enantioselective Organocatalytic Reductive Amination. Macmillan Group, Princeton University. [Link]

  • Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. ACS Publications. [Link]

  • Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. ACS Publications. [Link]

  • Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. Angewandte Chemie. [Link]

  • Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. ResearchGate. [Link]

  • Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. Semantic Scholar. [Link]

  • Asymmetric Hydrogenation. ETH Zurich, Bode Research Group. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis. [Link]

  • Reductive amination: Methods for cell-free and whole-cell biocatalysis. ScienceDirect. [Link]

  • Asymmetric transfer hydrogenation of unsaturated ketones. Semantic Scholar. [Link]

  • Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. White Rose Research Online. [Link]

  • Three step synthesis of benzylacetone and 4-(4-methoxyphenyl)butan-2-one in flow using micropacked bed reactors. Cardiff University ORCA. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Preparative-scale reductive amination for the asymmetric synthesis of amines. ResearchGate. [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Chiral Quest. [Link]

  • P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. ACS Publications. [Link]

  • Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses. [Link]

Sources

Method

Application Note: Precision N-Alkylation of (R)-1-(4-Methoxyphenyl)butan-1-amine

This Application Note is designed for researchers requiring high-fidelity N-alkylation of (R)-1-(4-Methoxyphenyl)butan-1-amine , a valuable chiral building block in medicinal chemistry. The protocols prioritize chemosele...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-fidelity N-alkylation of (R)-1-(4-Methoxyphenyl)butan-1-amine , a valuable chiral building block in medicinal chemistry. The protocols prioritize chemoselectivity (mono- vs. di-alkylation) and stereochemical retention (preventing racemization of the labile benzylic center).

Executive Summary & Molecule Analysis

Target Substrate: (R)-1-(4-Methoxyphenyl)butan-1-amine CAS Registry Number: (Generic/Analogous) Molecular Weight: 179.26 g/mol Key Structural Features:

  • Chiral Center: Benzylic position (C1).

  • Electronic Environment: Para-methoxy group (electron-donating) increases electron density on the aromatic ring.

  • Reactivity Profile: The primary amine (-NH₂) is nucleophilic. The benzylic hydrogen is susceptible to abstraction under harsh basic conditions or high temperatures, leading to racemization via an imine/enamine tautomerization pathway.

The Challenge: Standard alkylation (using alkyl halides and strong base) often results in:

  • Over-alkylation: Formation of tertiary amines or quaternary ammonium salts.

  • Racemization: Loss of optical purity due to the acidity of the benzylic proton, exacerbated by the electron-rich p-methoxy phenyl ring which can stabilize radical or cationic intermediates.

Strategic Recommendation:

  • Primary Method (High Fidelity): Reductive Amination using Sodium Triacetoxyborohydride (STAB).

  • Secondary Method (Specific Substrates): Direct Alkylation with steric control or syringe-pump addition.

Mechanistic Pathways & Control Logic

The following diagram illustrates the competing pathways. The goal is to traverse the Green Path (Reductive Amination) while avoiding the Red Path (Racemization/Over-alkylation).

G Figure 1: Reaction pathways. Reductive amination (center) minimizes racemization risk compared to direct alkylation. Start (R)-Amine Substrate Imine Imine Intermediate Start->Imine + Aldehyde - H2O Mono (R)-Secondary Amine (Target) Start->Mono + R-X (Direct) Iminium Iminium Ion Imine->Iminium + H+ Racemate Racemic Mixture (R/S) Imine->Racemate Tautomerization (High T or Strong Base) Iminium->Mono + H- (Reductant) Fast Step Di Tertiary Amine (Over-alkylation) Mono->Di + R-X (Uncontrolled)

[1]

Protocol A: Reductive Amination (Recommended)

Rationale: This method avoids the use of strong bases and alkyl halides. The formation of the imine is followed rapidly by reduction, preventing the benzylic proton from equilibrating.

Materials
  • Substrate: (R)-1-(4-Methoxyphenyl)butan-1-amine (1.0 equiv).

  • Electrophile: Aldehyde (1.05 – 1.1 equiv) corresponding to the desired alkyl group.

  • Reductant: Sodium Triacetoxyborohydride (STAB), NaBH(OAc)₃ (1.4 – 1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for solubility but DCM is greener.

  • Additive: Acetic Acid (AcOH) (1.0 equiv). Critical for catalyzing imine formation and buffering.

Step-by-Step Procedure
  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (R)-1-(4-Methoxyphenyl)butan-1-amine (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Imine Formation : Add the Aldehyde (1.05 mmol) followed by Acetic Acid (1.0 mmol). Stir at Room Temperature (20–25°C) for 30–60 minutes under Nitrogen atmosphere.

    • Checkpoint: Monitor by TLC or LC-MS to confirm disappearance of the aldehyde and formation of the imine (often visible as a new spot/peak).

  • Reduction : Cool the mixture to 0°C (ice bath). Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes.

    • Why STAB? It is less toxic than NaBH₃CN and milder than NaBH₄, reducing the risk of reducing the aldehyde before it reacts with the amine.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2–12 hours.

    • Monitoring: LC-MS should show conversion to the secondary amine (M+H peak) with <5% tertiary amine formation.

  • Quench : Quench reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Work-up : Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[1][2]

  • Purification : Flash column chromatography (Silica gel; Gradient: Hexanes/EtOAc or DCM/MeOH).

Performance Metrics (Typical):

Parameter Value
Yield 85 – 95%
Selectivity (Mono:Di) > 95:5

| ee Retention | > 99% |

Protocol B: Direct Alkylation (Controlled)

Rationale: Used when the alkyl group cannot be introduced via an aldehyde (e.g., alkylation with complex halides). This method requires strict stoichiometry control to prevent over-alkylation.

Materials
  • Substrate: (R)-1-(4-Methoxyphenyl)butan-1-amine (1.0 equiv).

  • Electrophile: Alkyl Halide (R-Br or R-I) (0.9 equiv). Note: Use slight deficit of electrophile.

  • Base: Cesium Carbonate (Cs₂CO₃) or DIPEA.

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure
  • Dissolution : Dissolve the amine (1.0 mmol) and Cs₂CO₃ (1.5 mmol) in ACN (10 mL).

  • Controlled Addition : Dissolve the Alkyl Halide (0.9 mmol) in ACN (2 mL).

  • Execution : Add the alkyl halide solution to the amine suspension dropwise via a syringe pump over 1 hour at 0°C.

    • Mechanism:[1][3][4] keeping the amine in excess relative to the alkylating agent at all times statistically favors mono-alkylation.

  • Reaction : Stir at 0°C to RT for 4–8 hours.

  • Work-up : Filter off solids. Dilute with water and extract with EtOAc.[1][5]

Critical Warning: Do not heat above 40°C. The combination of heat, base, and the benzylic nature of the amine can lead to partial racemization.

Quality Control & Analytical Validation

To ensure the protocol's success, the following analytical methods are required.

A. Enantiomeric Excess (ee) Determination
  • Method: Chiral HPLC.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV at 254 nm (targeting the phenyl ring).

  • Criteria: The product should maintain the ee of the starting material (typically >98%).[6]

B. NMR Validation
  • 1H NMR (CDCl₃): Look for the diagnostic benzylic proton signal (triplet/multiplet around 3.5 - 4.0 ppm).

  • Verification: Integration of the N-alkyl group signals vs. the benzylic proton should confirm mono-alkylation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation.Increase Acetic Acid to 1.5 eq; add molecular sieves (3Å) to scavenge water.
Racemization High temperature or strong base.[7]Switch from Protocol B to Protocol A. Ensure reaction T < 25°C.
Dialkylation Excess electrophile.In Protocol B, reduce alkyl halide to 0.8 eq or increase amine dilution.
Boron Emulsion Inefficient quench (Protocol A).Use 1M NaOH or Rochelle's Salt solution instead of NaHCO₃ for quench.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Guérin, C., et al. "Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals."[8] Organic Letters, 2011, 13(13), 3478–3481.[8] Link

  • Storer, R. I., et al. "Enantioselective Organocatalytic Reductive Amination." Journal of the American Chemical Society, 2006, 128(1), 84–86. Link

  • BenchChem Technical Support. "Experimental procedure for N-alkylation of primary amines." BenchChem Application Notes, 2025. Link

  • Sigma-Aldrich. "Application Note – Reductive Amination." MilliporeSigma Technical Library. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield of (R)-1-(4-Methoxyphenyl)butan-1-amine in large-scale reactions

Answering the call for robust, scalable, and high-fidelity production of chiral amines, this Technical Support Center provides specialized guidance for optimizing the synthesis of (R)-1-(4-Methoxyphenyl)butan-1-amine. As...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for robust, scalable, and high-fidelity production of chiral amines, this Technical Support Center provides specialized guidance for optimizing the synthesis of (R)-1-(4-Methoxyphenyl)butan-1-amine. As a Senior Application Scientist, my aim is to bridge the gap between bench-scale discovery and large-scale manufacturing, offering field-proven insights and troubleshooting strategies to navigate the complexities of asymmetric synthesis.

This guide is structured to address the most pressing challenges faced by researchers and process chemists, focusing on causality, practical solutions, and rigorous scientific validation.

Troubleshooting Guide: From Low Yield to Enantiomeric Impurity

This section addresses specific experimental failures with a systematic, problem-solving approach.

Issue 1: Low Overall Yield Despite High Substrate Conversion

Q: My reaction monitoring (e.g., HPLC, GC) shows that my starting ketone, 1-(4-methoxyphenyl)butan-1-one, is almost completely consumed, but the isolated yield of the desired (R)-amine is significantly lower than expected. What are the likely causes and how can I fix this?

A: This common issue points towards competing side reactions or product degradation during workup. The primary culprit in reductive amination is often the reduction of the ketone starting material to the corresponding achiral alcohol, 1-(4-methoxyphenyl)butan-1-ol.

Causality: The formation of the imine intermediate is a reversible equilibrium. If the rate of ketone reduction is competitive with the rate of imine formation and its subsequent reduction, a significant portion of the starting material will be converted into the alcohol byproduct. This is particularly prevalent when using strong reducing agents like sodium borohydride without careful control of reaction conditions.

Troubleshooting Protocol:

  • Analyze the Crude Reaction Mixture: Before workup, take a sample of the crude reaction mixture and analyze it by GC-MS or LC-MS to identify major byproducts. The presence of a significant peak corresponding to the mass of 1-(4-methoxyphenyl)butan-1-ol is a strong indicator of this side reaction.

  • Favor Imine Formation: The equilibrium between the ketone/amine and the imine intermediate must be shifted towards the imine.[1]

    • Water Removal: Employ a Dean-Stark apparatus or add molecular sieves to the reaction mixture to remove water as it is formed, driving the equilibrium forward.

    • pH Control: The optimal pH for imine formation is typically mildly acidic (pH 4-6). This protonates the hydroxyl group of the hemiaminal intermediate, facilitating water elimination. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

  • Select the Right Reducing Agent: Use a reducing agent that is more selective for the imine over the ketone. Sodium triacetoxyborohydride (STAB) is an excellent choice for this, as it is less reactive towards ketones but highly effective for reducing protonated imines.[2]

  • Stepwise Procedure: In some cases, a stepwise approach is more effective.[2] First, form the imine in a suitable solvent (e.g., methanol or toluene) with water removal. Once imine formation is complete (as confirmed by monitoring), cool the reaction and then add the reducing agent (e.g., NaBH4).[2]

Issue 2: Low Enantiomeric Excess (ee)

Q: My final product has a low enantiomeric excess (ee). I've repeated the reaction with the same chiral catalyst and conditions reported in the literature. What should I investigate?

A: Achieving high enantioselectivity is the core challenge of this synthesis. Low ee is a multifaceted problem that can originate from analytical errors, reagent impurities, or suboptimal reaction conditions.[3]

Systematic Troubleshooting Workflow:

G start Low Enantiomeric Excess (ee) Observed validate_method Validate Analytical Method (Chiral HPLC/GC) start->validate_method racemic_std Analyze a true racemic standard. Does it show a 50:50 ratio? validate_method->racemic_std Step 1 method_issue Method is Inaccurate. Re-develop/optimize peak resolution, integration, and linearity. racemic_std->method_issue No method_ok Method is Validated racemic_std->method_ok Yes check_purity Assess Reagent & Catalyst Purity method_ok->check_purity Step 2 impurities Are there impurities in the substrate, solvent, or catalyst? (e.g., residual halides, coordinating groups, water content) check_purity->impurities purify_reagents Purify all starting materials. Use anhydrous solvents. Handle catalyst under inert atmosphere. impurities->purify_reagents Yes purity_ok Reagents are Pure impurities->purity_ok No optimize_conditions Optimize Reaction Conditions purify_reagents->optimize_conditions purity_ok->optimize_conditions Step 3 conditions_list Screen key parameters: - Catalyst Loading - Temperature - Reaction Time - Pressure (if using H2) optimize_conditions->conditions_list final_protocol Implement Optimized Protocol conditions_list->final_protocol

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Troubleshooting Steps:

  • Validate Your Analytical Method: Before anything else, confirm your chiral HPLC or GC method is accurate.[3] An unoptimized method can give misleading results.

    • Action: Prepare a true racemic sample of 1-(4-Methoxyphenyl)butan-1-amine. Your method must show a 50:50 ratio of the two enantiomers with baseline resolution (Rs > 1.5).[3] If not, the method itself is the source of error.

  • Scrutinize Reagent Purity: Trace impurities can poison a catalyst or act as inhibitors.[3]

    • Substrate Purity: The starting ketone must be free of impurities. Recrystallize or distill it if necessary.

    • Catalyst/Ligand Quality: Ensure the chiral catalyst or ligand has not degraded. Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., Argon or Nitrogen).

    • Solvent Purity: Use anhydrous grade solvents. Trace water can interfere with many catalytic systems, particularly those using metal hydrides or Lewis acids.

  • Re-optimize Reaction Conditions: Literature conditions may not translate perfectly due to subtle differences in equipment or reagent batches.

    • Catalyst Loading: Higher catalyst loadings can sometimes lead to the formation of less selective aggregates, lowering the ee.[3] Screen a range of catalyst loadings to find the optimum.

    • Temperature: Asymmetric reactions are often highly sensitive to temperature. Lower temperatures generally favor higher enantioselectivity by accentuating the energy difference between the two diastereomeric transition states.

Parameter Potential Issue Affecting ee Recommended Action
Analytical Method Poor peak resolution or inaccurate integration.[3]Confirm baseline separation (Rs > 1.5) and validate with a true racemic standard.
Substrate Purity Impurities with coordinating groups (e.g., thiols, other amines) can poison the catalyst.[3]Purify the starting ketone via distillation or chromatography.
Catalyst Quality Degradation of the chiral ligand or active metal center.Use a fresh batch of catalyst/ligand; handle under an inert atmosphere.
Temperature Higher temperatures can decrease selectivity.Run a temperature screen (e.g., -20 °C, 0 °C, RT) to find the optimal balance of reaction rate and enantioselectivity.
Concentration Aggregation of the catalyst at high concentrations can form less selective species.Screen different substrate and catalyst concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic strategies for producing (R)-1-(4-Methoxyphenyl)butan-1-amine on a large scale?

A: For large-scale synthesis, the most prominent method is Asymmetric Reductive Amination (ARA) of 1-(4-methoxyphenyl)butan-1-one.[4] This can be broadly divided into two highly effective approaches: biocatalysis and transition-metal catalysis.

Strategy Description Advantages Disadvantages
Biocatalysis (e.g., RedAm, IRED) Uses an isolated enzyme, such as a Reductive Aminase (RedAm) or Imine Reductase (IRED), to catalyze the reductive amination using an amine source (like ammonia) and a reducing equivalent (often from a cofactor like NAD(P)H).[1][5][6]Very high enantioselectivity (>99% ee is common); mild, aqueous reaction conditions (environmentally friendly); high substrate specificity reduces byproducts.[4]Enzymes can have limited stability under process conditions; substrate scope can be limited; high substrate concentrations may cause inhibition.[7][8]
Transition-Metal Catalysis Employs a chiral transition metal complex (e.g., based on Ruthenium, Iridium, or Rhodium) to catalyze the hydrogenation of the in-situ formed imine with H₂ gas.[9]Broad substrate scope; well-established and predictable reactivity; high turnover numbers are possible.Often requires high pressures of H₂ gas; potential for heavy metal contamination in the final product; catalysts can be expensive and air-sensitive.[4]

Expert Recommendation: For pharmaceutical applications where purity and "green" chemistry are paramount, a biocatalytic route using a well-characterized and engineered Reductive Aminase is often the preferred modern approach.[4][10]

Q2: My process uses a biocatalyst (reductive aminase), but the enzyme's activity seems low and inconsistent at scale. What could be wrong?

A: Scaling up enzymatic reactions introduces challenges not always seen at the bench.[7] Low activity often stems from mass transfer limitations or enzyme denaturation.

Key Factors to Investigate:

  • Poor Mixing: In large reactors, inadequate agitation can create localized "hot spots" or pH gradients, which can irreversibly denature the enzyme. Ensure your reactor's mixing is sufficient to maintain homogeneity.[7]

  • Cofactor Recycling Efficiency: Most reductive aminases require a reduced cofactor (NADPH). This is typically recycled in situ using a secondary enzyme (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose).[6] If the recycling system is inefficient, the primary enzyme will stall. Ensure the pH is optimal for both enzymes and that the sacrificial substrate is not depleted.

  • Substrate/Product Inhibition: High concentrations of the ketone substrate or the amine product can inhibit or even deactivate the enzyme. A fed-batch strategy, where the substrate is added gradually over time, can maintain a low, optimal concentration and prevent inhibition.[7]

  • Enzyme Immobilization: For large-scale continuous processing, consider immobilizing your enzyme on a solid support. This dramatically enhances stability, prevents aggregation, and allows for easy separation and reuse of the expensive biocatalyst.[7]

Q3: What is the best method for purifying the final chiral amine on a multi-kilogram scale?

A: The choice of purification method at scale is a balance of resolution, throughput, cost, and environmental impact.

Purification Strategy Decision Workflow:

G start Need to Purify (R)-Amine at kg-Scale check_ee Is the enantiomeric excess (ee) > 95%? start->check_ee high_ee_path Direct Crystallization or Salt Formation for Polishing check_ee->high_ee_path Yes low_ee_path Bulk Enantiomer Separation Required check_ee->low_ee_path No choose_method Select Bulk Separation Method low_ee_path->choose_method diastereomeric_salt Diastereomeric Salt Resolution choose_method->diastereomeric_salt Cost-Sensitive prep_chrom Preparative Chromatography (SFC or HPLC) choose_method->prep_chrom Speed/Versatility-Sensitive salt_details React with a chiral acid (e.g., tartaric acid). Crystallize one diastereomer. Liberate free amine. diastereomeric_salt->salt_details chrom_details Directly separate enantiomers on a chiral stationary phase. prep_chrom->chrom_details

Caption: Decision workflow for large-scale purification.

Comparison of Viable Large-Scale Techniques:

Method Advantages Disadvantages Best For
Diastereomeric Salt Resolution Well-established, cost-effective technology suitable for very large quantities.[11]Maximum theoretical yield is 50% without a recycling process for the unwanted enantiomer; requires extensive screening of resolving agents and solvents.[11][12]Processes where the unwanted enantiomer can be racemized and recycled, and where development time is less critical.
Preparative Chiral SFC High throughput, faster than HPLC, significantly reduced organic solvent consumption ("greener"), and easier product isolation (CO₂ evaporates).[11][]Higher initial capital investment for equipment.High-value products like APIs where speed, purity, and reduced environmental impact are critical.
Preparative Chiral HPLC High-resolution, applicable to a wide range of compounds, and a well-understood technique.[11][14]High cost of chiral stationary phases and large volumes of organic solvents, making it less economical and environmentally friendly for very large scales.[11]Kilogram-scale purification where existing HPLC infrastructure can be leveraged.

Expert Recommendation: For modern, efficient, and environmentally conscious large-scale purification of chiral amines, Preparative Supercritical Fluid Chromatography (SFC) is increasingly the technology of choice.[11][] Its combination of speed and reduced solvent waste provides a significant advantage over traditional methods.

References
  • Toogood, H. S., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing.
  • Scalable and sustainable synthesis of chiral amines by biocatalysis. ResearchGate. (2025).
  • Improved Methodology for the Preparation of Chiral Amines. Semantic Scholar.
  • Electrochemical synthesis of chiral amines and amino acid derivatives. American Chemical Society.
  • Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Benchchem.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Enantiomeric Purification (HPLC/SFC). BOC Sciences.
  • Novel Reductive Aminases for the Preparation of Chiral Amines. University of Edinburgh Research Explorer. (2022).
  • New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. ACS Publications. (2024).
  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. (2017).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Technical Support Center: Purification of Chiral Amines. Benchchem.
  • Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate.
  • Troubleshooting low enantiomeric excess in asymmetric catalysis. Benchchem.
  • Necessary and Sufficient Conditions for the Asymmetric Synthesis of Chiral Amines Using ω-aminotransferases. PubMed. (2011).
  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science (RSC Publishing). (2020).
  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers. (2021).

Sources

Optimization

Technical Support Center: Purification of (R)-1-(4-Methoxyphenyl)butan-1-amine

Introduction Welcome to the technical support hub for (R)-1-(4-Methoxyphenyl)butan-1-amine . This chiral benzylic amine is a critical intermediate in the synthesis of various pharmaceutical agents (e.g., Dobutamine analo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for (R)-1-(4-Methoxyphenyl)butan-1-amine . This chiral benzylic amine is a critical intermediate in the synthesis of various pharmaceutical agents (e.g., Dobutamine analogs, receptor ligands). Its efficacy and safety profile depend heavily on its enantiomeric purity (avoiding the S-isomer) and chemical purity (avoiding ketones, alcohols, and dimers).

This guide treats the purification process not as a recipe, but as a modular troubleshooting system . We address the "Why" and "How" of removing specific impurities based on their chemical properties.

Module 1: Chemical Purity (Achiral Impurities)

Objective: Remove non-amine impurities (ketones, alcohols) and secondary amine by-products from the crude reaction mixture.

The Impurity Profile

Before purification, your crude likely contains:

  • Target: (R)-1-(4-Methoxyphenyl)butan-1-amine (Basic, Lipophilic).

  • Impurity A (Precursor): 1-(4-Methoxyphenyl)butan-1-one (Neutral, Lipophilic).

  • Impurity B (Side Product): 1-(4-Methoxyphenyl)butan-1-ol (Neutral, Lipophilic).

  • Impurity C (Dimer): Secondary amine formed during reductive amination (Basic, Lipophilic).

Protocol: Selective Acid-Base Extraction

We utilize the pKa difference between the primary amine (~9-10) and the neutral impurities.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or Dichloromethane (DCM) . Note: MTBE is preferred for easier solvent recovery.

  • Acidification: Add 1M HCl slowly until the aqueous phase pH is < 2.

    • Mechanism:[1][2][3][4][5][6] The amine protonates (

      
      ), becoming water-soluble. Neutral ketones/alcohols remain in the organic layer.
      
  • Separation (Wash 1): Separate layers. Keep the Aqueous Layer (contains product). Discard the Organic Layer (contains Impurities A & B).

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 10% NaOH or NH₄OH until pH > 12.

    • Mechanism:[1][2][3][4][5][6][7] The amine deprotonates (

      
      ), becoming water-insoluble (oiling out).
      
  • Extraction: Extract the turbid aqueous mixture with MTBE (3x).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate.
    
Visual Workflow (Acid-Base Logic)

AcidBaseExtraction Crude Crude Mixture (Amine + Ketone + Alcohol) Solvent Dissolve in MTBE Crude->Solvent Acid Add 1M HCl (pH < 2) Solvent->Acid PhaseSep Phase Separation Acid->PhaseSep OrgLayer1 Organic Layer (Ketones, Alcohols) PhaseSep->OrgLayer1 AqLayer1 Aqueous Layer (Amine Salt R-NH3+) PhaseSep->AqLayer1 Waste Discard OrgLayer1->Waste Base Basify with NaOH (pH > 12) AqLayer1->Base Extract Extract with MTBE Base->Extract FinalOrg Final Organic Layer (Purified Amine) Extract->FinalOrg

Caption: Selective partitioning of basic amines vs. neutral impurities using pH manipulation.

Module 2: Enantiomeric Purity (Chiral Resolution)

Objective: Increase enantiomeric excess (ee%) from a scalemic mixture (e.g., 80% ee) to >99% ee.

The Challenge

If your synthesis was asymmetric (e.g., enzymatic or chiral hydrogenation), you might still have 5-10% of the (S)-isomer. Distillation cannot separate enantiomers. You must use Diastereomeric Salt Crystallization .

Recommended Resolving Agents

For 1-arylalkylamines, the following chiral acids are industry standards:

Resolving AgentSolvent SystemExpected SaltNotes
(S)-(+)-Mandelic Acid Ethanol / Water (9:1)(R)-Amine[8] · (S)-AcidHighly effective for benzylic amines. Forms stable crystalline salts.
(L)-(+)-Tartaric Acid Methanol / Acetone(R)-Amine · (L)-AcidClassic "Pasteur" method. Cheap, but salts can be hygroscopic.
N-Acetyl-L-Leucine Ethanol(R)-Amine · (L)-AcidExcellent alternative if Mandelic acid fails.
Protocol: Classical Resolution with (S)-Mandelic Acid

Assumption: You are targeting the (R)-amine.

  • Stoichiometry: Use 1.0 equivalent of (S)-Mandelic acid relative to the crude amine.

  • Dissolution: Dissolve the amine and the acid separately in hot Ethanol (absolute) .

  • Mixing: Combine solutions at 60°C. If precipitation is immediate, add small amounts of water (dropwise) until the solution is clear at reflux.

  • Crystallization: Allow to cool slowly to room temperature over 4-6 hours. Do not shock-cool (ice bath) initially, as this traps the wrong isomer.

  • Filtration: Collect the white crystals.

  • Recrystallization (The "Upgrade"): If ee < 98%, recrystallize the salt from hot Ethanol/Water.

  • Free-Basing: Suspend the salt in water, basify with NaOH, and extract with DCM to recover the pure (R)-amine oil.

Visual Workflow (Chiral Resolution)

ChiralResolution Racemate Racemic/Scalemic Amine Agent Add (S)-Mandelic Acid (in hot EtOH) Racemate->Agent Cryst Slow Crystallization Agent->Cryst Solid Solid Precipitate (R)-Amine · (S)-Mandelate Cryst->Solid Liquor Mother Liquor (Enriched in (S)-isomer) Cryst->Liquor Check Check ee% (HPLC) Solid->Check Recryst Recrystallize Check->Recryst if ee < 99% FreeBase NaOH / Extraction Check->FreeBase if ee > 99% Recryst->Solid Product Pure (R)-Amine (>99% ee) FreeBase->Product

Caption: Purification pathway via diastereomeric salt formation to isolate the (R)-enantiomer.

Module 3: Troubleshooting & FAQs

Q1: My product turned yellow/brown during storage. Is it ruined?

Diagnosis: Benzylic amines are sensitive to oxidation, forming imines or "Schiff bases" with atmospheric aldehydes/ketones, or simply oxidizing at the benzylic carbon. Solution:

  • Purification: Perform a quick vacuum distillation (bulb-to-bulb) or a silica plug filtration (eluting with DCM/MeOH/NH3).

  • Prevention: Store the amine as a Hydrochloride (HCl) salt . The salt form is significantly more stable to oxidation than the free base oil.

    • To make salt: Dissolve amine in Et2O, add 2M HCl in Et2O. Filter the white solid.

Q2: I cannot get the salt to crystallize; it forms an oil/gum.

Diagnosis: This is common ("oiling out") when the solvent is too polar or the concentration is too high. Fix:

  • Reheat: Redissolve the gum by heating.

  • Add Co-solvent: Add a less polar solvent (e.g., MTBE or Ethyl Acetate) dropwise at the cloud point.

  • Seed: If you have a tiny crystal of the pure salt from a previous batch (or a colleague), add it at room temperature.

  • Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

Q3: How do I determine the Enantiomeric Excess (ee%)?

Method A: Chiral HPLC (Direct)

  • Column: Daicel Chiralpak OD-H or AD-H .

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 254 nm or 220 nm.

Method B: NMR Derivatization (Mosher's Acid)

  • React the amine with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

  • Analyze via ¹H-NMR or ¹⁹F-NMR. The diastereomeric protons (usually the methoxy or methyl group) will show distinct chemical shifts.

Q4: The acid-base extraction didn't remove the "Dimer" impurity.

Diagnosis: The dimer (secondary amine) is also basic, so it protonates and follows the product into the aqueous layer. Fix:

  • Distillation: The dimer has a significantly higher boiling point than the primary amine. High-vacuum distillation is the most effective separation method.

  • Acetylation (Chemical Trick): If distillation is impossible, react the mixture with 1 equivalent of acetic anhydride (controlled). Primary amines react faster than hindered secondary amines (dimers). However, this consumes your product to form an amide, which must be hydrolyzed back. Use only as a last resort.

References

  • Chiral Resolution of Amines

    • Source: "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents." Tetrahedron: Asymmetry, 2006.[9]

    • Relevance: Validates the use of Tartaric and Mandelic acid derivatives for resolving 1-phenyl-alkylamines.
  • Acid-Base Extraction Principles

    • Source: "Selective separation of amines from continuous processes using automated pH controlled extraction." Reaction Chemistry & Engineering, 2021.[10]

    • Relevance: Defines the pKa-based logic for separating amines
  • Analytical Determination (HPLC)

    • Source: "Enantiomeric resolution of chiral amines using Chiralpak columns.
    • Relevance: Standard protocols for using OD-H/AD-H columns for benzylic amines.
  • Synthesis & Impurity Profile

    • Source: "Impurity profiling of methamphetamine synthesised from α-phenylacetoacetonitrile."[11] Drug Testing and Analysis, 2021.[11]

    • Relevance: While discussing a different amine, this paper details the formation of "dimer" impurities and ketone intermediates in reductive amination of phenyl-alkyl-ketones, directly applicable to the 4-methoxy analog.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling chemicals.

Sources

Troubleshooting

Purification strategies for (R)-1-(4-Methoxyphenyl)butan-1-amine hydrochloride salts

[1][2][3] Ticket ID: #PUR-AMINE-004 Subject: Troubleshooting Crystallization, Oiling Out, and Enantiomeric Enrichment Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Ticket ID: #PUR-AMINE-004 Subject: Troubleshooting Crystallization, Oiling Out, and Enantiomeric Enrichment Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]

Executive Summary

You are likely encountering difficulties with (R)-1-(4-Methoxyphenyl)butan-1-amine hydrochloride . This molecule presents a "perfect storm" for purification challenges:

  • Lipophilicity vs. Ionic Character: The hydrophobic butyl chain and methoxy-phenyl ring compete with the ionic hydrochloride head, often leading to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1][2]

  • Chiral Purity: Simple recrystallization of the HCl salt rarely improves enantiomeric excess (ee%) significantly unless the salt forms a conglomerate (which is rare).[1][2]

  • Hygroscopicity: The HCl salt can be hygroscopic, leading to sticky solids if handled in humid environments.[2]

This guide is structured to troubleshoot these specific failure modes.

Module 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling or adding antisolvent, the solution turns cloudy/milky, and a viscous oil settles at the bottom.[1][2][3] This oil may or may not solidify over days.[2]

Root Cause: The metastable zone width (MSZW) is narrow, or the melting point of the solvated salt is lower than the process temperature.[1][2] Impurities (especially unreacted ketone precursors) drastically lower the melting point.[1][2]

Protocol: Controlled Desaturation & Seeding

Do not simply cool the solution rapidly. You must decouple the nucleation event from the growth phase.[2]

Reagents:

  • Solvent A (Good Solvent): Isopropanol (IPA) or Ethanol (Absolute).[1][2] Avoid Methanol if possible as it is too solubilizing.[2]

  • Solvent B (Antisolvent): MTBE (Methyl tert-butyl ether) or Ethyl Acetate.[1][2] Avoid Diethyl Ether due to volatility/safety.[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude oil/solid in the minimum volume of hot Solvent A (approx. 50-60°C).[2]

    • Critical: If the solution is colored (yellow/orange), treat with activated carbon (5 wt%) for 15 mins and filter hot.[1][2] Color often indicates oxidation products that inhibit crystal growth.[2]

  • The "Cloud Point" Titration: While keeping the solution warm (40-50°C), add Solvent B dropwise until a faint permanent turbidity persists.

  • Back-off: Add just enough hot Solvent A to make the solution clear again.

  • Seeding (The Magic Step): Cool to room temperature. Add pure seed crystals of the target HCl salt (0.1 wt%).[1][2]

    • Note: If you lack seeds, scratch the glass wall vigorously or sonicate the vessel for 30 seconds to induce nucleation.[1][2]

  • Aging: Stir gently at room temperature for 2 hours. Do not add more antisolvent yet.[2] Let the crystal bed establish itself.

  • Yield Maximization: Slowly add more Solvent B (ratio 1:3 relative to Solvent A) over 2-4 hours via syringe pump or dropping funnel.

  • Filtration: Filter the white solid. Wash with cold Solvent B. Dry in a vacuum oven at 40°C.[2]

Troubleshooting Flowchart: Oiling Out

OilingOutTroubleshoot Start Problem: Product Oils Out CheckPurity Check Crude Purity (HPLC) Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure HighImpurity Impurities depress MP. Perform Acid/Base Extraction first. IsPure->HighImpurity No SolventChoice Switch Solvent System IsPure->SolventChoice Yes System1 Try IPA / MTBE (Standard) SolventChoice->System1 System2 Try Acetone / Hexane (For highly lipophilic) SolventChoice->System2 TempControl Is Process Temp > 40°C? System1->TempControl CoolDown Lower Temp. Oiling happens when Temp > Solvated MP TempControl->CoolDown Yes Seed Add Seeds at Cloud Point TempControl->Seed No

Caption: Decision logic for addressing liquid-liquid phase separation (oiling out) during amine salt crystallization.

Module 2: Enantiomeric Enrichment (The "R" vs "S" Problem)

Symptom: Your HCl salt is crystalline, but the enantiomeric excess (ee) is only 85-90%.[1][2] You need >98%.

Technical Insight: Recrystallizing the HCl salt is generally inefficient for chiral upgrading. Most amine HCl salts crystallize as racemic compounds (where R and S molecules pair up in the crystal lattice).[2] Recrystallization will just give you cleaner racemate.[2]

Solution: You must switch to a Diastereomeric Salt Resolution strategy using the free base, then convert back to HCl.[2]

Protocol: The Tartrate/Mandelate Swap
  • Free Basing: Suspend your HCl salt in MTBE or Dichloromethane (DCM).[2] Add 1M NaOH until pH > 12.[2] Separate the organic layer, dry over Na₂SO₄, and evaporate.[1][2] You now have the Free Amine .

  • Resolution Agent Screening:

    • Primary Candidate:(S)-(+)-Mandelic Acid .[1][2] Benzylic amines often resolve well with mandelic acid due to pi-pi stacking interactions.[2]

    • Secondary Candidate:Dibenzoyl-D-tartaric acid .[1][2]

  • Formation:

    • Mix (R)-Amine (1 eq) + (S)-Acid (1 eq) in Methanol/Ethanol.

    • Heat to reflux, then cool slowly.[1][2]

    • The precipitate is the diastereomeric salt (R-Amine : S-Acid).[1][2]

  • Enrichment: Recrystallize this salt until ee > 99%.

  • Salt Break (Return to HCl):

    • Suspend purified salt in water/DCM.[2]

    • Add NaOH to liberate the (R)-Amine free base.[1][2]

    • Dissolve free base in dry Ethanol.[2]

    • Add HCl in Dioxane (4M) or TMSCl (generates HCl in situ with MeOH) to precipitate the ultra-pure (R)-HCl salt.[1][2]

Module 3: Chemical Purity & Color Removal

Symptom: Product is yellow/brown or sticky.[2][4] Cause: Oxidation of the amine (forming imines/N-oxides) or residual ketone starting material.[1][2]

Data: Solvent Efficiency for Impurity Removal

Impurity TypeRecommended Wash/Recryst SolventMechanism
Non-polar (Ketone precursor) MTBE or Hexanes The HCl salt is insoluble; the neutral ketone washes away.[1][2]
Polar (Inorganic salts) Dry Ethanol/IPA NaCl/KCl are insoluble in dry alcohols; filter them off before crystallizing.[1][2]
Color (Oxidation oligomers) Activated Carbon (MeOH) High surface area adsorption.[1][2] Must be done on the free base or hot alcohol solution of salt.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous HCl to form the salt? A: Avoid if possible. Water is a "poison" for the crystallization of this specific lipophilic amine salt.[2] It increases solubility drastically and promotes oiling out.[2] Use anhydrous HCl sources (HCl in Dioxane, HCl in Ether, or Acetyl Chloride in Methanol) for the best physical form.[1][2]

Q: The solid is sticky after filtration.[2] Why? A: This is likely trapped solvent or hygroscopicity.

  • Trapped Solvent: If you used DCM or Toluene, they can get trapped in the lattice.[2] Switch to an Ethanol/MTBE system.

  • Hygroscopicity: The salt may be absorbing water from the air. Dry in a vacuum oven with P₂O₅ desiccant. Store under Nitrogen.[2]

Q: My yield is low (<50%). Where is the product? A: Check the "Mother Liquor" (filtrate).[2][5]

  • If using Ethanol/Ether, the salt might be too soluble in Ethanol.[1][2] Evaporate the filtrate to half volume and add more Ether.

  • Tip: Cool the final slurry to 0-5°C for 4 hours before filtering to drive precipitation.[2]

References

  • Oiling Out Phenomena: Chemistry LibreTexts. "3.6F: Troubleshooting - Oiling Out." Available at: [Link]

  • General Amine Salt Crystallization: ScienceMadness Discussion. "Isolation of primary amines as HCL salt problem." Available at: [Link]

  • Resolution Strategies (Analogous Chemistry): Organic Syntheses. "(R)-3-Amino-3-(p-methoxyphenyl)propionic acid."[1][2] (Demonstrates resolution of similar p-methoxy benzylic amines). Available at: [Link][1][2]

  • Solubility Data (General Amine HCl): DrugFuture. "Description and Solubility - USP 35." Available at: [Link][1][2]

Sources

Optimization

Stability of (R)-1-(4-Methoxyphenyl)butan-1-amine under acidic vs basic conditions

Welcome to the technical support center for (R)-1-(4-Methoxyphenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-1-(4-Methoxyphenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this chiral amine. Here, we move beyond simple statements, focusing on the chemical causality behind its behavior under various experimental conditions.

I. Executive Stability Summary

(R)-1-(4-Methoxyphenyl)butan-1-amine is a primary amine with a chiral center and a methoxy-substituted aromatic ring. Its stability is largely dictated by the reactivity of the primary amine and the phenyl ether linkage.

  • Under Basic and Mild Acidic Conditions: The compound is generally stable. The primary amine is a weak base and will be protonated under acidic conditions, which protects it from many nucleophilic reactions. The ether linkage is robust under these conditions.

  • Under Strong Acidic Conditions: The methoxy group's ether linkage is the primary point of vulnerability. While stable to dilute acids, prolonged exposure to strong acids (e.g., HBr, HI, or heated strong mineral acids) can lead to cleavage, yielding 4-((R)-1-aminobutyl)phenol.[1][2][3]

  • Oxidative Conditions: Primary amines can be susceptible to oxidation.[4][5] The specific degradation pathways can be complex, potentially leading to imines, oximes, or other products.

  • Chiral Stability: The stereocenter, being a benzylic amine, is generally stable. Racemization would require harsh conditions capable of deprotonation at the chiral carbon, which is not favored under typical acidic or basic hydrolysis conditions.

II. Troubleshooting & Frequently Asked Questions (FAQs)

Question 1: I'm seeing an unexpected loss of my compound in an acidic solution. What's happening?

Answer: This is a common observation that can stem from several factors, ranging from simple physical phenomena to chemical degradation. Let's troubleshoot this logically.

Initial Troubleshooting Workflow

G start Unexpected loss of compound in acidic solution? check_pH Is the pH < 2? Are strong acids (HBr, HI) or high heat (>60°C) used? start->check_pH Evaluate Conditions check_solubility Is the compound fully dissolved? (Protonated form is more soluble) start->check_solubility Check Physical State check_analysis Is your analytical method (e.g., HPLC) validated for the protonated and unprotonated forms? start->check_analysis Review Method degradation High Likelihood: Acid-catalyzed ether cleavage of the methoxy group. check_pH->degradation Yes solubility_issue Potential Issue: Precipitation or adsorption. Verify with visual inspection & filtration. check_solubility->solubility_issue No analytical_issue Potential Issue: Peak shifting or broadening due to protonation state. Re-validate method. check_analysis->analytical_issue No

Caption: Initial troubleshooting decision tree for compound loss in acidic media.

In-depth Explanation:

  • Chemical Degradation (The Most Likely Culprit under Harsh Conditions): The most probable cause of degradation under strong acid and heat is the cleavage of the methyl-phenyl ether bond.[1][2] The mechanism involves the protonation of the ether oxygen, making it a good leaving group. A nucleophile (like a halide ion from the acid or water) then attacks the methyl group via an SN2 reaction, yielding methanol and the corresponding phenol.[3]

    • Expert Insight: Don't underestimate this! While anisole itself requires potent reagents like HI or HBr for cleavage, the presence of the activating aminobutyl group can influence reactivity.[2][3] If your protocol involves heating with concentrated HCl, for instance, you should anticipate some level of degradation over time.

  • Solubility & Analytical Issues: Under acidic conditions (pH < pKa), the primary amine will be protonated to form an ammonium salt (-NH₃⁺). This significantly increases the compound's polarity and aqueous solubility.

    • Trustworthiness Check: If you are using reverse-phase HPLC, this change in polarity will cause a significant shift in retention time, usually to earlier elution. If your analysis window is too short or you are only looking at the expected retention time of the free base, you may mistakenly conclude the compound has degraded when it has simply shifted. Always run a full gradient and compare it to a T0 (time zero) sample.

Question 2: My compound seems stable in base, but I need to be sure. What are the potential risks?

Answer: (R)-1-(4-Methoxyphenyl)butan-1-amine is significantly more stable under basic conditions than acidic ones. The primary amine remains in its nucleophilic free base form (-NH₂), and the ether linkage is highly resistant to base-catalyzed hydrolysis.

Chemical Equilibrium Diagram

G cluster_acid Acidic Conditions (pH < pKa) cluster_base Basic Conditions (pH > pKa) Protonated R-NH₃⁺ (Ammonium Salt) Water-Soluble Non-nucleophilic FreeBase R-NH₂ (Free Base) Less Water-Soluble Nucleophilic Protonated->FreeBase + OH⁻ - H₂O

Caption: pH-dependent equilibrium of the primary amine functional group.

Potential, though less common, risks include:

  • Oxidative Degradation: In the presence of oxygen (air) and base, especially with trace metal catalysis, primary amines can be susceptible to oxidative degradation.[4][5] This is a slower process but can become relevant in long-term stability studies.

  • Reaction with Formulation Components: As a nucleophile, the free amine can react with certain excipients. For example, it can react with esters (saponification catalysis) or reducing sugars (Maillard reaction), although the latter typically requires heat.[4]

Question 3: How do I definitively prove the stability of my compound? I need to design a forced degradation study.

Answer: A forced degradation (or stress testing) study is the gold standard for assessing stability and is a regulatory expectation.[6][7][8][9] The goal is to intentionally degrade the sample to a modest extent (typically 5-20%) to identify potential degradation products and validate that your analytical method can detect them.[10]

Core Principle (Self-Validation): A successful forced degradation study validates your analytical method as "stability-indicating." It proves that degradation products do not co-elute with the parent peak, ensuring you can trust the purity results from your long-term stability studies.[11][12]

Summary of Forced Degradation Conditions (ICH Q1A) This table outlines the standard stress conditions recommended by the International Council for Harmonisation (ICH).[10][13][14]

Stress ConditionTypical Reagents & ParametersTarget Functional Group / Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24-72hPhenyl Ether Cleavage, Racemization (unlikely)
Base Hydrolysis 0.1 M NaOH, 60°C, 24-72hGeneral base catalysis (low risk)
Oxidation 3% H₂O₂, RT, 24hPrimary Amine, Benzylic Position
Thermal 80°C (dry heat), 72hGeneral thermal decomposition
Photostability 1.2 million lux hours (Vis) & 200 Wh/m² (UV)Aromatic Ring (photoreactions)

III. Experimental Protocol: Forced Degradation Study

This protocol is a template. You must optimize incubation times and temperatures to achieve the target degradation of 5-20%.[10]

1. Preparation of Stock Solutions:

  • Prepare a 1.0 mg/mL stock solution of (R)-1-(4-Methoxyphenyl)butan-1-amine in a suitable solvent (e.g., Methanol or Acetonitrile).

2. Stress Sample Preparation (Example for Acid Hydrolysis):

  • To a 2 mL HPLC vial, add 500 µL of the 1.0 mg/mL stock solution.

  • Add 500 µL of 0.2 M HCl to achieve a final acid concentration of 0.1 M and a final compound concentration of 0.5 mg/mL.

  • Cap the vial tightly.

  • Prepare a T0 (time zero) sample: Immediately dilute 100 µL of this solution with 900 µL of mobile phase and inject into the HPLC.

  • Place the remaining stressed sample in a heating block at 60°C.

3. Control Sample Preparation:

  • Prepare a control sample by mixing 500 µL of the stock solution with 500 µL of purified water (instead of acid/base/oxidant). Keep it under the same conditions as the stressed sample to isolate the effect of the stressor from the effect of just solvent and temperature.

4. Time-Point Analysis:

  • At specified time points (e.g., 4, 8, 24, 48 hours), withdraw an aliquot of the stressed sample, neutralize it if necessary (e.g., add an equivalent amount of 0.1 M NaOH for the acid sample), dilute to the working concentration, and analyze by HPLC.

5. Analytical Method:

  • Use a validated, stability-indicating HPLC method, typically with a photodiode array (PDA) detector. A PDA detector is crucial as it can help determine peak purity and identify if new degradation products have different UV spectra.

6. Data Interpretation:

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the T0 sample.

  • Monitor for the appearance of new peaks. Ensure they are chromatographically resolved from the parent peak.

  • The total peak area should be conserved (mass balance) if all degradants are detected.

IV. References

  • Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. (2018). The Truth Pill.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories.

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024). Food And Drugs Authority, Ghana.

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2009). World Health Organization.

  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.

  • Annex 10 - ICH. (2009). World Health Organization.

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021). International Journal of Creative Research Thoughts.

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation.

  • ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F). (n.d.). SlideShare.

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). American Pharmaceutical Review.

  • Forced Degradation Studies. (n.d.). Chiral Laboratories.

  • Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. (2023). YouTube.

  • Cleavage of anisole by hydrogen chloride in non-aqueous media in presence of inorganic catalysts. (1973). Australian Journal of Chemistry.

  • The Cleavage of Ethers. (1944). Chemical Reviews.

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). CuriRx.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.

  • Reaction of amines and oxygen nucleophiles with 5-nitrocoumaran-2-one: nucleophilic and general base catalysis of hydrolysis. (1999). Journal of the Chemical Society, Perkin Transactions 2.

  • Anisole on cleavage with HI gives:. (n.d.). Allen Career Institute.

  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry.

  • Copper amine oxidases catalyze the oxidative deamination and hydrolysis of cyclic imines. (2019). Nature Communications.

  • Hofmann rearrangement. (n.d.). Wikipedia.

  • 1-(4-Methoxyphenyl)butan-1-one. (n.d.). MilliporeSigma.

  • 20.6: Reactions of Amines. (2020). Chemistry LibreTexts.

  • (R)-1-(4-Methoxyphenyl)ethylamine. (n.d.). PubChem.

  • (R)-(+)-1-(4-Methoxyphenyl)ethylamine. (n.d.). TCI Chemicals.

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy.

  • 4-Methoxybutan-1-amine. (n.d.). PubChem.

  • 1,4-Bis(4-methoxyphenyl)butan-1-one Properties. (2025). CompTox Chemicals Dashboard, EPA.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Determining the Absolute Configuration of (R)-1-(4-Methoxyphenyl)butan-1-amine: X-ray Crystallography and its Alternatives

In the landscape of pharmaceutical development and chemical research, the precise determination of a molecule's absolute configuration is not merely an academic exercise but a critical determinant of its biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise determination of a molecule's absolute configuration is not merely an academic exercise but a critical determinant of its biological activity and safety. For chiral molecules such as (R)-1-(4-Methoxyphenyl)butan-1-amine, a versatile building block in organic synthesis, establishing the three-dimensional arrangement of its atoms is paramount. This guide provides an in-depth comparison of the preeminent technique for this purpose, single-crystal X-ray crystallography, with other powerful analytical methods. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration.[1] The technique's power lies in its ability to generate a precise map of electron density within a crystal, from which the positions of individual atoms can be deduced. The key to determining the absolute configuration is the phenomenon of anomalous dispersion.[1][2]

The Principle of Anomalous Dispersion

Under normal conditions, the scattering of X-rays by an atom is treated as an elastic collision. However, when the energy of the incident X-rays is close to the absorption edge of an atom, a resonance effect occurs, leading to a phase shift in the scattered X-rays.[2][3][4] This phenomenon, known as anomalous dispersion, breaks Friedel's Law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes of a crystal are equal.[3] The measurable difference in intensity between these Bijvoet pairs allows for the determination of the absolute structure of the crystal.[5]

The Flack Parameter: A Quantitative Measure of Absolute Configuration

During the refinement of the crystal structure, the Flack parameter is calculated to provide a quantitative measure of the correctness of the determined absolute configuration.[5][6][7] A Flack parameter close to 0, with a small standard uncertainty, indicates that the modeled enantiomer is correct.[5][8] Conversely, a value near 1 suggests that the inverted structure is the correct one.[5][8] A value around 0.5 may indicate a racemic twin.[5]

Experimental Workflow: From Amine to Absolute Configuration

The journey from a sample of (R)-1-(4-Methoxyphenyl)butan-1-amine to its confirmed absolute configuration via X-ray crystallography is a multi-step process that demands meticulous execution.

workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination Amine (R)-1-(4-Methoxyphenyl) butan-1-amine Salt Salt Formation with Chiral Acid Amine->Salt Enhance Crystallization Prospects Screening Screening of Solvents & Conditions Salt->Screening Growth Single Crystal Growth Screening->Growth Mount Crystal Mounting Growth->Mount Data Data Collection Mount->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine Flack Flack Parameter Analysis Refine->Flack Config Absolute Configuration Determined Flack->Config

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Experimental Protocol: X-ray Crystallography

Part 1: Crystallization

  • Salt Formation: To improve the likelihood of obtaining high-quality crystals, convert the oily (R)-1-(4-Methoxyphenyl)butan-1-amine into a salt. A common strategy is to react the amine with an enantiomerically pure chiral acid (e.g., (S)-(+)-mandelic acid) to form a diastereomeric salt. This can enhance crystal packing.

  • Solvent Screening: Dissolve a small amount of the salt in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) and solvent mixtures at an elevated temperature to achieve saturation.

  • Crystallization Conditions: Employ various crystallization techniques to induce crystal growth:

    • Slow Evaporation: Leave the saturated solutions in loosely capped vials to allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a small vial containing the saturated solution inside a larger sealed jar containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystallization.

    • Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature.

  • Crystal Selection: Once crystals have formed, carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope.

Part 2: Data Collection and Structure Refinement

  • Crystal Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures.

  • X-ray Diffraction: Place the mounted crystal in the X-ray beam of a single-crystal X-ray diffractometer.

  • Data Collection: Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure.

  • Structure Refinement: Refine the atomic positions and thermal parameters of the model against the experimental data using least-squares methods.

  • Absolute Configuration Determination: During the final stages of refinement, introduce the anomalous dispersion correction and refine the Flack parameter.[9] A value close to 0 with a low standard uncertainty confirms the assigned absolute configuration.[5][8]

A Comparative Look at Alternative Methodologies

While X-ray crystallography is the definitive method, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain.[1][10] Several other powerful techniques can provide the absolute configuration from solution-state measurements.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][12] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT).[12][13]

Experimental Protocol: VCD

  • Sample Preparation: Dissolve 1-10 mg of (R)-1-(4-Methoxyphenyl)butan-1-amine in a suitable solvent (e.g., CDCl3).

  • Data Acquisition: Record the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling: Perform DFT calculations to predict the VCD spectra for both the (R) and (S) enantiomers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra. A good correlation in the signs and relative intensities of the VCD bands allows for an unambiguous assignment of the absolute configuration.[12][14]

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)

ORD measures the change in optical rotation of a chiral compound with the wavelength of light, while ECD measures the differential absorption of left and right circularly polarized UV-Vis light.[15][16][17] Similar to VCD, the absolute configuration is determined by comparing the experimental spectra with those predicted by theoretical calculations.[18][19]

Experimental Protocol: ORD/ECD

  • Sample Preparation: Prepare a dilute solution (0.1-1 mg/mL for ECD) of the amine in a UV-transparent solvent.

  • Data Acquisition: Record the ORD or ECD spectrum.

  • Computational Modeling: Use time-dependent DFT (TDDFT) to calculate the ORD or ECD spectra for both enantiomers.

  • Spectral Comparison: Assign the absolute configuration by matching the experimental spectrum to the calculated one.

NMR Spectroscopy: The Mosher's Method

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[20][21][22] It involves the derivatization of the chiral amine with an enantiomerically pure chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric amides. The differing spatial arrangements of the substituents in the two diastereomers lead to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, which can be used to deduce the absolute configuration of the original amine.[23][24][25]

Experimental Protocol: Mosher's Method

  • Derivatization: React two separate aliquots of (R)-1-(4-Methoxyphenyl)butan-1-amine with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, to form the two diastereomeric amides.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric amides.

  • Data Analysis: Compare the chemical shifts of the protons on either side of the newly formed stereocenter. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration can be assigned based on established models of the conformational preferences of the MTPA amides.[21][22]

Method Comparison at a Glance

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)ORD/ECDNMR (Mosher's Method)
Sample Phase Solid (Single Crystal)SolutionSolutionSolution
Sample Amount µg to mg1-10 mg0.1-1 mg/mL1-5 mg per diastereomer
Experimental Time Days to weeks (crystal growth dependent)Hours to a dayHours4-6 hours over 1-2 days
Accuracy High (Definitive)[1]High, with reliable computational correlation[13][14]High, with reliable computational correlation[18][19]High, dependent on clear chemical shift differences[21]
Key Requirement High-quality single crystal[10]IR active modesECD: UV-Vis chromophoreDerivatizable functional group (-NH₂)[]
Primary Output 3D molecular structure, Flack parameter[5][6]Circular dichroism spectrumCircular dichroism/Optical rotation spectrumΔδ (δS - δR) values for diastereomers

Choosing the Right Tool for the Job

The selection of the most appropriate method for determining the absolute configuration of (R)-1-(4-Methoxyphenyl)butan-1-amine depends on several factors, including the availability of the sample, the urgency of the determination, and the available instrumentation.

decision_tree Start Start: Determine Absolute Configuration Crystal Can a high-quality single crystal be obtained? Start->Crystal Xray X-ray Crystallography (Definitive Method) Crystal->Xray Yes NoCrystal Solution-State Methods Crystal->NoCrystal No Chromophore Does the molecule have a UV-Vis chromophore? NoCrystal->Chromophore ECD ECD/ORD Chromophore->ECD Yes Derivatize Is derivatization acceptable? Chromophore->Derivatize No VCD VCD NMR NMR (Mosher's Method) Derivatize->VCD No Derivatize->NMR Yes

Caption: Decision tree for selecting a method for absolute configuration determination.

Conclusion

For the unambiguous determination of the absolute configuration of (R)-1-(4-Methoxyphenyl)butan-1-amine, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a complete three-dimensional structure offers a level of certainty that is unmatched by other techniques. However, the practical challenge of obtaining suitable crystals necessitates a consideration of powerful solution-state alternatives. Vibrational circular dichroism, electronic circular dichroism, optical rotatory dispersion, and NMR-based methods like Mosher's analysis provide reliable and often more rapid means of confirming stereochemistry. The choice of method should be guided by the specific characteristics of the sample and the research context, with the understanding that each technique, when applied correctly, can provide the crucial stereochemical information required for advancing drug discovery and chemical synthesis.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. [Link]

  • Nafie, L. A. (2008). Vibrational circular dichroism: A new biochemical and biopharmaceutical tool. Applied Spectroscopy, 62(8), 221A-234A. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 18-21. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

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  • Woolfson, M. M., & Fan, H. F. (1995). Physical and Non-Physical Methods of Solving Crystal Structures. Cambridge University Press.
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  • Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. [Link]

  • OlexSys Ltd. (n.d.). Glossary. Olex2. [Link]

  • Guo, J., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 355. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Herbst-Irmer, R., & Sheldrick, G. M. (2018). Refinement of anomalous dispersion correction parameters in single-crystal structure determinations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(6), 617-627. [Link]

  • Watkin, D. J. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(4), 796-804. [Link]

  • Woody, R. W. (2019). Electronic Circular Dichroism. In Encyclopedia. MDPI. [Link]

  • Polavarapu, P. L. (2004). Ab Initio Calculation of Optical Rotatory Dispersion (ORD) Curves: A Simple and Reliable Approach to the Assignment of the Molecular Absolute Configuration. Journal of the American Chemical Society, 126(40), 12732-12733. [Link]

  • Fu, Y., et al. (2019). Method for calculating and determining absolute configuration of chiral amines according to nuclear magnetic resonance fluorine spectrum theory. Patsnap. [Link]

  • Wikipedia contributors. (2023, December 2). Specific rotation. In Wikipedia, The Free Encyclopedia. [Link]

  • CCDC. (n.d.). Anomalous dispersion. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 703. [Link]

  • Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
  • Hendrickson, W. A. (1991). Determination of macromolecular structures from anomalous diffraction of synchrotron radiation. Science, 254(5028), 51-58. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]

  • Aerts, R., et al. (2021). Exploring machine learning methods for absolute configuration determination with vibrational circular dichroism. Physical Chemistry Chemical Physics, 23(38), 21773-21784. [Link]

  • Stephens, P. J., et al. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 71(16), 5969-5980. [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 709-729. [Link]

  • Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(24), 8569-8577. [Link]

  • Di Pietro, S., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 30(14), 3169. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Chemistry Spark. (2023, April 30). Circular Dichroism, Optical Rotatory Dispersion for Absolute Configuration of Metal Complexes Hindi [Video]. YouTube. [Link]

  • Golen, J. A. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (pp. 135-147). Springer. [Link]

  • van der Meer, M., et al. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition, e202517979. [Link]

  • James, J. C., & Tomlinson, G. (1985). The resolution and absolute configuration by X-ray crystallography of the isomeric octopamines and synephrines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1779-1782. [Link]

  • Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica, 55(3), 689-691. [Link]

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  • Zhang, C. R., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1088880. [Link]

  • Vrije Universiteit Amsterdam. (2025, November 17). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. [Link]

  • Al-Omary, F. A. M., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1599–1605. [Link]

  • Shivanna, C., et al. (2022). Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor. Crystals, 12(7), 960. [Link]

  • Wankhede, N. S., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 2139-2146. [Link]

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Comparative

Standard Optical Rotation Values for Pure (R)-1-(4-Methoxyphenyl)butan-1-amine: A Comparative Guide

The following guide details the optical rotation standards for (R)-1-(4-Methoxyphenyl)butan-1-amine , synthesizing available structural data with rigorous experimental protocols. Executive Summary & Core Standards Compou...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the optical rotation standards for (R)-1-(4-Methoxyphenyl)butan-1-amine , synthesizing available structural data with rigorous experimental protocols.

Executive Summary & Core Standards

Compound: (R)-1-(4-Methoxyphenyl)butan-1-amine CAS: 177726-45-3 Structure:


-propyl-4-methoxybenzylamine

For researchers and drug developers, determining the enantiomeric purity of this intermediate is critical. While the ethyl homolog ((R)-1-(4-methoxyphenyl)ethylamine) has a well-established rotation of


 (neat), the specific rotation for the butyl analog is less frequently standardized in open literature. Based on structural homology and electronic environment, the expected standard value  lies in the positive range.
Reference Values (Empirical & Homolog-Derived)
ParameterStandard Value / RangeConditionsReliability
Specific Rotation

Expected: +25° to +35° Neat (Liquid film)High (Homolog Inference)
Specific Rotation

Expected: +20° to +30°

, Ethanol
Medium (Solvent Dependent)
Enantiomeric Excess (ee) > 98.0% Required for "Pure" GradeCritical
Ethyl Homolog Reference

Neat, 20°CEstablished Benchmark

Critical Note: Due to the scarcity of primary literature values for the butyl derivative compared to the ethyl analog, Optical Rotation (OR) should be used for identity confirmation only. Chiral HPLC is the mandatory standard for purity quantification.

Comparative Analysis: Polarimetry vs. Chiral HPLC

In drug development, relying solely on optical rotation to determine the purity of (R)-1-(4-Methoxyphenyl)butan-1-amine is a known risk factor. The following comparison highlights why a dual-method approach is required.

FeatureMethod A: Polarimetry (Optical Rotation) Method B: Chiral HPLC (Recommended)
Primary Function Identity confirmation (Is it R or S?).Purity quantification (How much S is in R?).
Sensitivity Low. A 5% impurity might only shift rotation by 1-2°.High. Can detect <0.1% of the (S)-enantiomer.
Sample Requirement High (~10-50 mg). Nondestructive.Low (<1 mg).
Susceptibility Highly sensitive to solvent, temp, and concentration.Robust; separation is physical, not just optical.
False Positives High Risk: Chemical impurities can mimic rotation.Low Risk: Impurities elute at different times.
Why the "Alternative" (HPLC) is Superior

For this specific amine, the long butyl chain introduces conformational flexibility that can vary the optical rotation significantly with solvent polarity (e.g., Chloroform vs. Ethanol). Chiral HPLC eliminates this variable by physically separating the enantiomers on a stationary phase.

Experimental Protocols

Protocol A: Determination of Specific Rotation ( )

Use this protocol to establish the batch-specific reference value.

Reagents:

  • Absolute Ethanol (Spectroscopic Grade) or Chloroform (Stabilized).

  • (R)-1-(4-Methoxyphenyl)butan-1-amine (Dried, <0.5% water).

Step-by-Step Methodology:

  • Preparation: Accurately weigh 100 mg (

    
    ) of the amine into a 10 mL volumetric flask.
    
  • Solvation: Dissolve in the chosen solvent and dilute to the mark. (Concentration

    
     g/100mL).
    
  • Blanking: Fill the polarimeter tube (1 dm path length) with pure solvent. Zero the instrument at 589 nm (Sodium D line) and 20°C.

  • Measurement: Rinse the tube with the sample solution, then fill. Ensure no air bubbles are present in the light path.

  • Recording: Record the observed rotation (

    
    ) as the average of 5 measurements.
    
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/100mL.
Protocol B: Chiral HPLC Separation (Validation)

The definitive method for purity.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose/Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm or 220 nm.

  • Expected Elution: The (R)-enantiomer typically elutes second on OD-H columns for this class of amines (verify with racemate).

Synthesis & Resolution Context (The "Why")

To understand the rotation, one must understand the source. The high optical purity of this compound is typically achieved via Lipase-Catalyzed Kinetic Resolution , a self-validating process.

  • Racemic Synthesis: Reductive amination of 1-(4-methoxyphenyl)butan-1-one.

  • Enzymatic Resolution: Candida antarctica Lipase B (CAL-B) selectively acylates the (R)-amine with ethyl acetate, leaving the (S)-amine free (or vice versa depending on specific conditions/acyl donor).

  • Separation: The resulting (R)-amide is separated from the (S)-amine and hydrolyzed to yield the pure (R)-amine.

Note: If your optical rotation is low (


), it indicates incomplete resolution or racemization during the hydrolysis step.

Decision Logic & Workflow Diagram

The following diagram illustrates the logical flow for validating the material, ensuring scientific integrity in your workflow.

G Start Start: Isolate (R)-Amine Sample MeasureOR Measure Optical Rotation (Protocol A) Start->MeasureOR CheckValue Is [α]D positive (+)? (Range +20° to +35°) MeasureOR->CheckValue HPLC Run Chiral HPLC (Protocol B) CheckValue->HPLC Yes (Identity Confirmed) IdentityFail FAIL: Wrong Enantiomer or Racemate CheckValue->IdentityFail No (Negative or ~0°) CalcEE Calculate Enantiomeric Excess (ee) HPLC->CalcEE Decision ee > 98%? CalcEE->Decision Pass PASS: Validated Standard Use for Synthesis Decision->Pass Yes Fail FAIL: Repurify (Recrystallize Tartrate Salt) Decision->Fail No

Caption: Validation workflow for (R)-1-(4-Methoxyphenyl)butan-1-amine combining polarimetry for identity and HPLC for purity.

References

  • PubChem. (2025). (R)-1-(4-Methoxyphenyl)ethylamine Compound Summary. National Library of Medicine. [Link](Cited for homolog comparison data).

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, 43(7), 788-824. [Link](Cited for enzymatic resolution mechanisms).

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-Mediated Chiral Resolution of Racemic Amines in Organic Solvents." Tetrahedron: Asymmetry, 15(21), 3331-3360. [Link](Cited for kinetic resolution protocols).

Validation

GC-MS analysis protocols for (R)-1-(4-Methoxyphenyl)butan-1-amine detection

Topic: GC-MS Analysis Protocols for (R)-1-(4-Methoxyphenyl)butan-1-amine Detection Content Type: Technical Comparison Guide Audience: Analytical Chemists, Drug Development Scientists Executive Summary: The Chiral Amine C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Analysis Protocols for (R)-1-(4-Methoxyphenyl)butan-1-amine Detection Content Type: Technical Comparison Guide Audience: Analytical Chemists, Drug Development Scientists

Executive Summary: The Chiral Amine Challenge

The detection and quantitation of (R)-1-(4-Methoxyphenyl)butan-1-amine presents a dual analytical challenge: polarity and chirality . As a primary benzylic amine, the molecule exhibits significant peak tailing and thermal instability on standard GC stationary phases due to hydrogen bonding with silanol groups. Furthermore, distinguishing the pharmacologically relevant (R)-enantiomer from the (S)-enantiomer requires a separation mechanism capable of high-resolution chiral discrimination.

This guide compares the two industry-standard protocols for analyzing this analyte:

  • Protocol A (The "Gold Standard"): Achiral Derivatization (TFAA) + Chiral Stationary Phase (CSP).

  • Protocol B (The "Cost-Effective" Alternative): Chiral Derivatization (TPC) + Achiral Stationary Phase.

Part 1: The Analytical Challenge

Physicochemical Barriers
  • Adsorption: The primary amine group (-NH₂) interacts strongly with active sites in the GC liner and column, leading to non-linear calibration curves and poor Limits of Quantitation (LOQ).

  • Enantiomeric Purity: Standard non-polar columns (e.g., 5%-phenyl-methylpolysiloxane) cannot separate the (R) and (S) enantiomers as they possess identical boiling points and polarity.

The Solution Matrix

To solve this, we must either introduce chirality in the column or in the sample preparation .

FeatureProtocol A: Chiral Column (CSP) Protocol B: Chiral Derivatization (CDA)
Separation Mechanism Host-Guest interaction (Cyclodextrin)Diastereomer formation
Derivatization Achiral (Simple Acylation)Chiral (Steric/Kinetic Control)
Column Type

-Cyclodextrin (e.g., Rt-

DEX)
Standard 5% Phenyl (e.g., HP-5MS)
Resolution (

)
High (

typical)
Very High (

typical)
Cost per Analysis High (Expensive Column)Low (Standard Column)
Prep Time Fast (15 min)Moderate (45-60 min)

Part 2: Detailed Experimental Protocols

Protocol A: Achiral Derivatization on Chiral Column

Best for high-throughput environments where column switching is minimized.

Mechanism: The amine is converted to a trifluoroacetamide to reduce polarity. Separation occurs via inclusion complexation of the methoxyphenyl group into the cyclodextrin cavity of the stationary phase.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of sample in 500

    
    L Ethyl Acetate.
    
  • Base Addition: Add 50

    
    L Triethylamine (TEA) to scavenge HCl/acid byproducts.
    
  • Derivatization: Add 100

    
    L Trifluoroacetic Anhydride (TFAA) .
    
  • Incubation: Cap and heat at 60°C for 20 minutes.

  • Work-up: Evaporate to dryness under

    
     stream; reconstitute in 1 mL Ethyl Acetate.
    
  • GC-MS Injection: Split 20:1.

Instrument Parameters (Agilent 7890/5977 eqv):

  • Column: Rt-

    
    DEXsm (30m x 0.25mm x 0.25
    
    
    
    m) or equivalent permethylated
    
    
    -cyclodextrin.
  • Inlet: 250°C.

  • Oven Program: 100°C (1 min)

    
     2°C/min 
    
    
    
    200°C (hold 5 min). Note: Slow ramp is critical for chiral recognition.
Protocol B: Chiral Derivatization on Achiral Column

Best for labs without dedicated chiral columns.

Mechanism: The enantiomers react with an optically pure reagent, (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC), to form diastereomers (R,S and S,S). Diastereomers have different physical properties (boiling points) and separate on standard columns.[1]

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg sample in 500

    
    L Dichloromethane (DCM).
    
  • Reagent Addition: Add 50

    
    L Pyridine + 50 
    
    
    
    L (S)-TPC (0.1 M in DCM).
  • Incubation: Room temperature for 30 minutes (Reaction is fast).

  • Wash: Wash organic layer with 1 mL 0.1 M HCl (removes pyridine), then 1 mL water.

  • Drying: Dry organic layer over anhydrous

    
    .
    
  • GC-MS Injection: Split 10:1.

Instrument Parameters:

  • Column: HP-5MS or DB-5 (30m x 0.25mm x 0.25

    
    m).
    
  • Inlet: 260°C.

  • Oven Program: 120°C (1 min)

    
     10°C/min 
    
    
    
    280°C.

Part 3: Data Interpretation & Mass Spectrometry

Fragmentation Logic (EI Source)

Primary amines and their derivatives undergo


-cleavage  as the dominant fragmentation pathway. The bond between the 

-carbon (chiral center) and the alkyl chain breaks, stabilizing the positive charge on the nitrogen.

Target Molecule: 1-(4-Methoxyphenyl)butan-1-amine Structure: 4-MeO-


-CH(

)-

DerivativeMolecular Ion (

)
Base Peak (Quant Ion)Mechanism
TFA-Derivative m/z 275m/z 232 Loss of Propyl group (

, -43 Da). Charge remains on benzylic iminium ion.
TPC-Derivative m/z 372m/z 232 & 166 m/z 232 (Amine fragment) and m/z 166 (Prolyl fragment).
SIM (Selected Ion Monitoring) Setup

For trace analysis, set the quadrupole to scan for the following ions:

  • TFA-Derivative (Protocol A):

    • Target: 232.1

    • Qualifiers: 275.1 (

      
      ), 121.1 (Methoxybenzyl cation)
      
  • TPC-Derivative (Protocol B):

    • Target: 166.1 (Prolyl base peak - very stable)

    • Qualifiers: 372.2 (

      
      ), 232.1
      

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix and chemical pathways for both protocols.

G Start Target: (R)-1-(4-Methoxyphenyl)butan-1-amine Decision Select Methodology Start->Decision MethodA Protocol A: Chiral Column Decision->MethodA High Throughput MethodB Protocol B: Chiral Reagent Decision->MethodB Low Cost/Standard GC DerivA Derivatization: TFAA (Achiral Acylation) MethodA->DerivA SeparationA Separation: Host-Guest Interaction (Cyclodextrin Phase) DerivA->SeparationA ResultA Output: Enantiomers Separated (R vs S) SeparationA->ResultA DerivB Derivatization: (S)-TPC (Forms Diastereomers) MethodB->DerivB SeparationB Separation: Boiling Point Delta (Achiral HP-5MS Phase) DerivB->SeparationB ResultB Output: Diastereomers Separated (R,S vs S,S) SeparationB->ResultB

Caption: Workflow comparison between Direct Chiral Separation (Protocol A) and Indirect Diastereomeric Separation (Protocol B).

Part 5: Validation & Quality Control

To ensure Scientific Integrity , the following system suitability parameters must be met before routine analysis:

  • Resolution (

    
    ):  Must be 
    
    
    
    (Baseline separation) between the (R) and (S) peaks.
    • Troubleshooting: If

      
       in Protocol A, lower the oven ramp rate to 1°C/min.
      
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Troubleshooting: High tailing indicates incomplete derivatization. Ensure reagents (TFAA/TPC) are fresh and anhydrous.

  • Derivatization Efficiency: Monitor the presence of the underivatized amine (m/z 179). It should be non-detectable (< 1% of the derivative peak).

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Sigma-Aldrich. (2025). Proline Derivatization and Enantioresolution by Chiral GC.[2] Technical Application Note. Link

  • BenchChem. (2025).[1] Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Link

  • Wainer, I. W., & Doyle, T. D. (1984). Application of high-performance liquid chromatographic chiral stationary phases to pharmaceutical analysis. Journal of Chromatography A. Link (Contextual grounding for chiral separations).

  • Restek Corporation. (2023). A Guide to the Analysis of Chiral Compounds by GC. Restek Technical Guide. Link

Sources

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